4-Bromocyclohexanol
Description
Properties
IUPAC Name |
4-bromocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSDUESLOKFUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954163 | |
| Record name | 4-Bromocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32388-22-0 | |
| Record name | trans-4-Bromocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6NFV8NR13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANS-4-BROMOCYCLOHEXANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromocyclohexanol: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromocyclohexanol, a halogenated cyclic alcohol of interest in organic synthesis and as a building block in medicinal chemistry. This document details the compound's structural features, physical characteristics, and chemical reactivity, with a focus on its stereoisomers, cis-4-bromocyclohexanol and trans-4-bromocyclohexanol. Experimental protocols for its synthesis and key reactions, including oxidation, substitution, and elimination, are presented. Furthermore, this guide includes detailed spectral data analysis and visualizations of reaction pathways to facilitate a deeper understanding of this versatile molecule.
Introduction
4-Bromocyclohexanol is a bifunctional organic compound featuring a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group and a bromine (-Br) atom at the 1 and 4 positions, respectively. The presence of these two functional groups, along with the stereochemistry of the cyclohexane ring, imparts a diverse range of chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide serves as a technical resource, consolidating key data and methodologies for professionals working with this compound.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 4-bromocyclohexanol are summarized below. It is important to note that these properties can vary slightly between the cis and trans isomers due to differences in their molecular symmetry and intermolecular interactions.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.057 g/mol | [1] |
| Boiling Point | 225.5 °C at 760 mmHg | [1] |
| Density | 1.519 g/cm³ | [1] |
| Flash Point | 90.2 °C | [1] |
| Vapor Pressure | 0.0171 mmHg at 25°C | [1] |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 4-bromocyclohexanol and its isomers.
The IR spectrum of 4-bromocyclohexanol exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Description | Reference(s) |
| 3590-3650 | O-H stretch (alcohol) | Strong, broad peak indicating hydrogen bonding. | [2][3] |
| 2850-3000 | C-H stretch (alkane) | Medium to strong peaks. | |
| 1620-1680 | C=C stretch (alkene) | This band would appear in elimination products. | [2][3] |
| ~1050 | C-O stretch (alcohol) | Strong peak. | [4] |
| 500-600 | C-Br stretch | Weak to medium peak. |
¹H NMR:
-
δ 3.5-4.2 ppm (m, 1H): Proton attached to the carbon bearing the hydroxyl group (CH-OH). The multiplicity and exact shift depend on the stereoisomer and chair conformation.
-
δ 3.8-4.5 ppm (m, 1H): Proton attached to the carbon bearing the bromine atom (CH-Br). The multiplicity and exact shift are dependent on the stereoisomer.
-
δ 1.2-2.5 ppm (m, 8H): Cyclohexane ring protons.
¹³C NMR:
-
δ 65-75 ppm: Carbon attached to the hydroxyl group (C-OH).
-
δ 50-60 ppm: Carbon attached to the bromine atom (C-Br).
-
δ 25-40 ppm: Other cyclohexane ring carbons.
Chemical Properties and Reactivity
The chemical behavior of 4-bromocyclohexanol is dictated by the interplay of its alcohol and alkyl bromide functionalities, as well as its stereochemistry.
Oxidation
The secondary alcohol group of 4-bromocyclohexanol can be readily oxidized to a ketone, yielding 4-bromocyclohexanone, a versatile synthetic intermediate.[5][6]
This method offers an environmentally benign alternative to heavy metal-based oxidants.[5]
Materials:
-
4-bromocyclohexanol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Glacial acetic acid
-
Sodium hypochlorite (B82951) solution (household bleach, ~8.25%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromocyclohexanol in a mixture of dichloromethane and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add the sodium hypochlorite solution dropwise over 30-40 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromocyclohexanone.
Caption: Workflow for the green oxidation of 4-bromocyclohexanol.
PCC is a milder chromium-based oxidizing agent suitable for this transformation.[6]
Materials:
-
4-bromocyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask.
-
Add a solution of 4-bromocyclohexanol in anhydrous dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain 4-bromocyclohexanone.
Substitution and Elimination Reactions
The stereochemistry of 4-bromocyclohexanol plays a critical role in its substitution and elimination reactions, particularly in the presence of a base.[7][8]
When treated with a base, trans-4-bromocyclohexanol can undergo an intramolecular Sₙ2 reaction. The hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the bromine atom from the backside. This results in the formation of a bicyclic ether.[9]
References
- 1. For each synthesis, start with bromocyclohexane and predict the p... | Study Prep in Pearson+ [pearson.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa... | Study Prep in Pearson+ [pearson.com]
- 9. RU2616450C1 - Method of producing bromocyclohexane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of trans-2-Bromocyclohexanol from Cyclohexene Oxide
Introduction
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. Cyclohexene (B86901) oxide is a common cyclic ether and a valuable precursor for producing a variety of substituted cyclohexanes.[1] This guide focuses on the synthesis of brominated cyclohexanol (B46403) derivatives from cyclohexene oxide.
It is critical to note that the reaction of cyclohexene oxide with a bromide source, such as hydrobromic acid (HBr), yields trans-2-bromocyclohexanol (B12817027), a vicinal (1,2) halohydrin. The formation of 4-bromocyclohexanol is not feasible from this starting material via this method, as the epoxide ring-opening mechanism inherently results in the addition of the nucleophile and the hydroxyl group to adjacent carbon atoms. This document provides a comprehensive overview of the mechanism, a detailed experimental protocol, and key data for the synthesis of trans-2-bromocyclohexanol.
Reaction Mechanism: Acid-Catalyzed Epoxide Ring-Opening
The synthesis proceeds via an acid-catalyzed ring-opening of the epoxide. The mechanism is a complex process that exhibits characteristics of both SN1 and SN2 reactions.[2]
-
Protonation : The reaction is initiated by the protonation of the epoxide oxygen by a strong acid, such as HBr. This step makes the oxygen a better leaving group and activates the epoxide ring for nucleophilic attack.[3][4]
-
Nucleophilic Attack : The bromide ion (Br⁻), a good nucleophile, then attacks one of the electrophilic carbons of the protonated epoxide.[5] This attack occurs from the side opposite to the protonated oxygen, in an SN2-like fashion.[2] This backside attack is responsible for the trans stereochemistry of the final product, where the bromine atom and the hydroxyl group are on opposite faces of the cyclohexane (B81311) ring.[2][4]
For a symmetrical epoxide like cyclohexene oxide, the attack can occur at either of the two carbons with equal probability, leading to the same racemic mixture of the trans product.[5]
Caption: Reaction mechanism for the acid-catalyzed synthesis of trans-2-bromocyclohexanol.
Experimental Protocol
The following protocol for the synthesis of trans-2-bromocyclohexanol is adapted from a procedure published in Organic Syntheses.[6]
Materials and Equipment:
-
Cyclohexene oxide
-
Hydrobromic acid (47% aqueous solution)
-
200-mL round-bottomed flask
-
Teflon-coated magnetic stir bar
-
Ice-water bath
-
Dropping funnel or pipette
Procedure:
-
Setup : A 200-mL round-bottomed flask equipped with a magnetic stir bar is charged with hydrobromic acid (47%, 40 mL, 346 mmol).[6]
-
Cooling : The flask is cooled to 0 °C by immersion in an ice-water bath.[6]
-
Addition of Epoxide : Cyclohexene oxide (20 mL, 198 mmol) is added dropwise to the cooled, stirring acid solution.[6]
-
Reaction : After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 8 hours.[6]
-
Work-up and Purification : The reference does not specify a work-up procedure, implying the reaction may yield a sufficiently pure product for subsequent steps or that standard aqueous work-up and extraction would be required for purification. This typically involves dilution with water, extraction with an organic solvent (e.g., diethyl ether or dichloromethane), washing the organic layer with a basic solution (e.g., sodium bicarbonate) and brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.
Caption: Experimental workflow for the synthesis of trans-2-bromocyclohexanol.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of trans-2-bromocyclohexanol.[6]
Table 1: Reactant Quantities and Reaction Conditions
| Parameter | Value | Reference |
| Reagents | ||
| Cyclohexene Oxide | 20 mL (198 mmol) | [6] |
| Hydrobromic Acid (47%) | 40 mL (346 mmol) | [6] |
| Conditions | ||
| Initial Temperature | 0 °C | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 8 hours | [6] |
Table 2: Spectroscopic Data for trans-2-Bromocyclohexanol
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |
| ¹H NMR (500 MHz, CDCl₃) | 3.89 (ddd) | H-C-O | [6] |
| 3.60 (dt) | H-C-Br | [6] | |
| 2.62 (brs) | -OH | [6] | |
| 1.22–2.36 (m) | Cyclohexyl protons | [6] | |
| ¹³C NMR (125 MHz, CDCl₃) | 75.4 | C-O | [6] |
| 61.96 | C-Br | [6] | |
| 24.26, 26.8, 33.7, 36.4 | Cyclohexyl carbons | [6] | |
| IR (neat) | 3350 | O-H stretch | [6] |
| 2835 | C-H stretch | [6] | |
| 1450 | CH₂ bend | [6] | |
| 1070 | C-O stretch | [6] |
Safety Considerations
-
Hydrobromic acid is highly corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cyclohexene oxide is a flammable liquid and an irritant. Standard precautions for handling organic chemicals should be observed.
References
- 1. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Cis and Trans Isomers of 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the cis and trans isomers of 4-bromocyclohexanol, focusing on their stereochemistry, synthesis, spectroscopic characterization, and reactivity. This information is critical for professionals in drug development and organic synthesis, where precise control and understanding of stereoisomers are paramount for determining molecular interactions and biological activity.
Stereochemistry and Conformational Analysis
The cis and trans isomers of 4-bromocyclohexanol are diastereomers, differing in the spatial arrangement of the bromine and hydroxyl substituents on the cyclohexane (B81311) ring. Their stereochemistry dictates their conformational preferences and, consequently, their reactivity.
In the chair conformation, the most stable arrangement for a cyclohexane ring, substituents can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize 1,3-diaxial interactions. The relative steric bulk of substituents is quantified by their A-value, which represents the energy difference between the axial and equatorial conformers.
Table 1: Conformational A-Values for Substituents
| Substituent | A-value (kcal/mol) |
| -OH | 0.87 |
| -Br | 0.43 |
In trans-4-bromocyclohexanol , the more stable conformation has both the larger bromine atom and the hydroxyl group in equatorial positions, minimizing steric strain.
In cis-4-bromocyclohexanol , one substituent must be axial while the other is equatorial. Given the A-values, the conformer with the bromine atom in the axial position and the hydroxyl group in the equatorial position is slightly favored. However, the energy difference is small, and both chair conformations exist in a dynamic equilibrium.
The conformational equilibrium of these isomers is a critical factor in their differing reactivity, particularly in substitution reactions.
Diagram 1: Chair Conformations of Trans-4-Bromocyclohexanol
Chair conformations of trans-4-bromocyclohexanol.
Diagram 2: Chair Conformations of Cis-4-Bromocyclohexanol
Chair conformations of cis-4-bromocyclohexanol.
Synthesis and Isomer Separation
The most common route to a mixture of cis- and trans-4-bromocyclohexanol is the reduction of 4-bromocyclohexanone (B110694). The stereoselectivity of this reduction is dependent on the reducing agent and reaction conditions.
Experimental Protocol: Reduction of 4-Bromocyclohexanone
Diagram 3: Experimental Workflow for Synthesis and Separation
Workflow for the synthesis and separation of 4-bromocyclohexanol isomers.
Materials:
-
4-bromocyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for eluent
Procedure:
-
Reduction: Dissolve 4-bromocyclohexanone in methanol and cool the solution in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mixture of cis- and trans-4-bromocyclohexanol.
-
Separation: The two isomers can be separated by column chromatography on silica gel. A gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of the less polar trans isomer from the more polar cis isomer.
Spectroscopic Characterization
The cis and trans isomers of 4-bromocyclohexanol can be distinguished by their characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling constants of the protons on C1 and C4 are particularly diagnostic for distinguishing between the two isomers. Due to the different steric and electronic environments in the axial and equatorial positions, the signals for these protons will appear at different chemical shifts and exhibit distinct splitting patterns.
Table 2: Representative ¹H and ¹³C NMR Data for Cis- and Trans-4-Bromocyclohexanol (in CDCl₃)
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Trans | H1 (axial) | ~3.6 | Multiplet (tt) | J_ax,ax ≈ 11 Hz, J_ax,eq ≈ 4 Hz |
| H4 (axial) | ~4.1 | Multiplet (tt) | J_ax,ax ≈ 12 Hz, J_ax,eq ≈ 4 Hz | |
| C1 | ~69 | |||
| C4 | ~52 | |||
| Cis | H1 (equatorial) | ~4.0 | Broad Singlet | |
| H4 (axial) | ~4.5 | Multiplet (tt) | J_ax,ax ≈ 12 Hz, J_ax,eq ≈ 4 Hz | |
| C1 | ~65 | |||
| C4 | ~50 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The proton on the carbon bearing the hydroxyl group (H1) in the trans isomer is axial and thus exhibits large axial-axial couplings, resulting in a triplet of triplets. In the cis isomer, this proton is equatorial and shows smaller equatorial-axial and equatorial-equatorial couplings, often appearing as a broad singlet.
Infrared (IR) Spectroscopy
Both isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-Br stretching vibration typically appears in the fingerprint region between 500 and 700 cm⁻¹. While subtle differences in the fingerprint region may exist between the two isomers, the most significant IR data is often obtained from the products of their subsequent reactions. For instance, the elimination product, 4-cyclohexen-1-ol, would show a characteristic C=C stretch around 1650 cm⁻¹.
Table 3: Key IR Absorption Frequencies
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
| O-H (alcohol) | Stretch, H-bonded | 3200-3600 (broad, strong) |
| C-H (sp³) | Stretch | 2850-3000 |
| C-O | Stretch | 1050-1150 |
| C-Br | Stretch | 500-700 |
| C=C (alkene) | Stretch | 1640-1680 (in elimination product) |
Reactivity
The cis and trans isomers of 4-bromocyclohexanol exhibit different reactivity in substitution reactions due to their conformational differences, while they typically yield the same elimination product.
Substitution and Elimination Reactions
When treated with a strong base, such as sodium hydroxide (B78521), both isomers can undergo elimination (E2) to form 4-cyclohexen-1-ol. For the E2 mechanism to occur, the proton to be removed and the leaving group (bromide) must be in an anti-periplanar arrangement. Both isomers can adopt a conformation that allows for this, leading to the same elimination product.
However, in substitution reactions, the stereochemistry of the starting material plays a crucial role.
-
Trans-4-bromocyclohexanol: In its more stable diequatorial conformation, the backside attack required for an Sₙ2 reaction is sterically hindered. However, upon deprotonation of the hydroxyl group, an intramolecular Sₙ2 reaction can occur where the resulting alkoxide attacks the carbon bearing the bromine, leading to the formation of a bicyclic ether (an epoxide-like fused ring system).
-
Cis-4-bromocyclohexanol: In the conformer where the bromine is axial, it is more susceptible to an intermolecular Sₙ2 reaction with an external nucleophile, such as the hydroxide ion, leading to the formation of cyclohexane-1,4-diol with inversion of configuration at C4.
Diagram 4: Reaction Pathways of Cis and Trans Isomers
Differing reaction pathways for cis and trans-4-bromocyclohexanol with a strong base.
Conclusion
The cis and trans isomers of 4-bromocyclohexanol provide an excellent case study in the importance of stereochemistry in determining the physical and chemical properties of molecules. A thorough understanding of their conformational analysis, synthesis, spectroscopic signatures, and distinct reactivity is essential for their effective use in research and development, particularly in the synthesis of complex target molecules in the pharmaceutical industry. The detailed protocols and data presented in this guide serve as a valuable resource for scientists working in these fields.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 4-bromocyclohexanol. Due to the stereochemical differences between the two isomers, their NMR spectra exhibit distinct features, which are crucial for their identification and characterization in research and drug development. This document presents a summary of predicted and experimentally observed spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral interpretation.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In 4-bromocyclohexanol, the electronegative bromine and oxygen atoms significantly influence the chemical shifts of the neighboring protons and carbons. Furthermore, the axial or equatorial orientation of these substituents in the cyclohexane (B81311) ring leads to distinct differences in the spectra of the cis and trans isomers.
Note: Experimentally obtained data can vary slightly depending on the solvent, concentration, and instrument frequency. The data presented below is a compilation from various sources and predictive models.
trans-4-Bromocyclohexanol
In the more stable chair conformation of trans-4-bromocyclohexanol, both the hydroxyl and the bromine substituents are in the equatorial position. This arrangement minimizes steric hindrance.
Table 1: ¹H NMR Spectral Data for trans-4-Bromocyclohexanol
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-1 (CH-OH) | ~3.6 - 4.1 | Multiplet | 1H | |
| H-4 (CH-Br) | ~3.8 - 4.3 | Multiplet | 1H | |
| H-2, H-6 (axial) | ~1.2 - 1.5 | Multiplet | 2H | |
| H-2, H-6 (equatorial) | ~2.0 - 2.2 | Multiplet | 2H | |
| H-3, H-5 (axial) | ~1.8 - 2.0 | Multiplet | 2H | |
| H-3, H-5 (equatorial) | ~2.2 - 2.4 | Multiplet | 2H | |
| OH | Variable | Singlet (broad) | 1H |
Table 2: ¹³C NMR Spectral Data for trans-4-Bromocyclohexanol
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 (CH-OH) | ~69 - 72 |
| C-4 (CH-Br) | ~55 - 58 |
| C-2, C-6 | ~35 - 38 |
| C-3, C-5 | ~33 - 36 |
cis-4-Bromocyclohexanol
In the most stable chair conformation of cis-4-bromocyclohexanol, one substituent is in the axial position and the other is in the equatorial position. The hydroxyl group, being smaller than bromine, preferentially occupies the axial position to minimize A-values (steric strain).
Table 3: ¹H NMR Spectral Data for cis-4-Bromocyclohexanol
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-1 (CH-OH) | ~4.0 - 4.5 | Multiplet | 1H | |
| H-4 (CH-Br) | ~4.3 - 4.8 | Multiplet | 1H | |
| H-2, H-6 (axial & equatorial) | ~1.5 - 2.2 | Multiplet | 4H | |
| H-3, H-5 (axial & equatorial) | ~1.6 - 2.3 | Multiplet | 4H | |
| OH | Variable | Singlet (broad) | 1H |
Table 4: ¹³C NMR Spectral Data for cis-4-Bromocyclohexanol
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 (CH-OH) | ~65 - 68 |
| C-4 (CH-Br) | ~52 - 55 |
| C-2, C-6 | ~33 - 36 |
| C-3, C-5 | ~30 - 33 |
Experimental Protocols
The following sections outline a standard procedure for the preparation of a 4-bromocyclohexanol sample and the acquisition of its NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid 4-bromocyclohexanol sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for nonpolar to moderately polar organic compounds like 4-bromocyclohexanol.[1] Other suitable deuterated solvents include acetone-d₆ and dimethyl sulfoxide-d₆. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[3][4]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of 4-bromocyclohexanol from its NMR data.
Caption: Workflow for the structural elucidation of 4-bromocyclohexanol using NMR spectroscopy.
This comprehensive guide provides the foundational NMR data and methodologies essential for the analysis of 4-bromocyclohexanol isomers. For more complex structural assignments or confirmation, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
References
An In-depth Technical Guide to 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromocyclohexanol, a key halogenated alcohol used as a versatile intermediate in organic synthesis, including the development of novel pharmaceutical agents. This document details its chemical identity, physical properties, synthesis, key reactions with experimental protocols, and safety information.
Chemical Identity and Properties
4-Bromocyclohexanol is a cyclic alcohol functionalized with a bromine atom. Its properties can vary slightly depending on the stereoisomer (cis or trans). The following table summarizes its key identifiers and physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | 4-bromocyclohexan-1-ol | [1][2][3] |
| CAS Number | 89599-47-3 (isomer unspecified), 32388-22-0 (trans-isomer) | [1][2][4][5] |
| Molecular Formula | C₆H₁₁BrO | [1][2][4][6] |
| Molecular Weight | 179.05 g/mol | [2] |
| Appearance | Not specified in search results | |
| Boiling Point | 225.5 °C at 760 mmHg | [4] |
| Flash Point | 90.2 °C | [4] |
| Density | 1.519 g/cm³ | [4] |
| Vapor Pressure | 0.0171 mmHg at 25°C | [4] |
| SMILES | OC1CCC(Br)CC1 | [1][2] |
| InChIKey | GCSDUESLOKFUOP-UHFFFAOYSA-N | [2][3] |
Synthetic Applications
4-Bromocyclohexanol serves as a valuable building block in organic synthesis. The presence of two functional groups—a hydroxyl group and a bromine atom—allows for a wide range of chemical transformations. It is a precursor for the synthesis of 4-bromocyclohexanone (B110694), a key intermediate for various pharmaceuticals and agrochemicals.[7] The stereochemistry of the hydroxyl and bromo groups (cis or trans) plays a critical role in its reactivity, leading to different substitution and elimination products, which is a key consideration in synthetic design.[8][9]
Experimental Protocols
Detailed methodologies for the synthesis and reaction of 4-bromocyclohexanol are crucial for its application in research and development.
A common method to synthesize 4-bromocyclohexanol is the reduction of the corresponding ketone, 4-bromocyclohexanone.
-
Reaction Scheme: C₆H₉BrO + [Reducing Agent] → C₆H₁₁BrO
-
Materials:
-
4-Bromocyclohexanone
-
Reducing agent (e.g., Sodium borohydride (B1222165) - NaBH₄)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrochloric Acid (HCl), dilute solution
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous sodium sulfate
-
Brine (saturated NaCl solution)
-
-
Procedure:
-
Dissolve 4-bromocyclohexanone in the chosen alcohol solvent in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution, maintaining the low temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Once the reaction is complete, slowly add dilute HCl to quench the reaction and neutralize the mixture.
-
Extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-bromocyclohexanol as a mixture of cis and trans isomers.[10]
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
Below is a logical workflow for the synthesis of 4-bromocyclohexanol.
References
- 1. 4-bromocyclohexan-1-ol 97% | CAS: 89599-47-3 | AChemBlock [achemblock.com]
- 2. 4-Bromocyclohexan-1-ol | C6H11BrO | CID 36120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BROMOCYCLOHEXANOL | 89599-47-3 [sigmaaldrich.com]
- 4. 4-Bromocyclohexanol|lookchem [lookchem.com]
- 5. Cyclohexanol, 4-bromo-, trans- | 32388-22-0 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Bromocyclohexanol: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromocyclohexanol, a halogenated alcohol of significant interest in synthetic organic chemistry and as a building block for novel therapeutic agents. This document details its chemical and physical properties, provides experimentally validated synthesis protocols, and explores its current and potential applications in the field of drug discovery.
Core Properties of 4-Bromocyclohexanol
4-Bromocyclohexanol is a cyclic alcohol distinguished by a bromine atom at the fourth position of the cyclohexane (B81311) ring. This bifunctional nature makes it a versatile intermediate in a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.057 g/mol | [1] |
| CAS Number | 32388-22-0 (for trans-isomer) | [1][2] |
| Appearance | Not specified in search results | |
| Boiling Point | 225.5 °C at 760 mmHg | [1] |
| Density | 1.519 g/cm³ | [1] |
| Flash Point | 90.2 °C | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis of 4-Bromocyclohexanol
The synthesis of 4-bromocyclohexanol can be effectively achieved through a two-step process involving the oxidation of a readily available precursor to 4-bromocyclohexanone (B110694), followed by its reduction.
Experimental Protocol: Synthesis of 4-Bromocyclohexanone from Cyclohexanone (B45756)
Materials:
-
Cyclohexanone
-
Bromine (Br₂)
-
Iron (Fe) or Aluminum bromide (AlBr₃) catalyst
-
Appropriate solvent (e.g., carbon tetrachloride)
Procedure:
The synthesis of 4-bromocyclohexanone typically involves the bromination of cyclohexanone using bromine in the presence of a Lewis acid catalyst like iron or aluminum bromide.[3] The reaction conditions need to be carefully controlled to favor the formation of the 4-bromo isomer.[3]
Experimental Protocol: Reduction of 4-Bromocyclohexanone to 4-Bromocyclohexanol
Materials:
-
4-Bromocyclohexanone
-
Sodium borohydride (B1222165) (NaBH₄)
-
3M Hydrochloric acid
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromocyclohexanone in methanol or ethanol in a flask and cool the solution in an ice bath.
-
Carefully add sodium borohydride in small portions to the stirred solution. Note that hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
Slowly add 3M HCl to quench the reaction and neutralize the mixture.
-
Extract the product with dichloromethane or diethyl ether (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain 4-bromocyclohexanol as a mixture of cis and trans isomers.
Applications in Drug Discovery and Development
4-Bromocyclohexanol and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The cyclohexyl moiety is a common scaffold in medicinal chemistry, and the presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions.[3]
While direct biological activity or modulation of specific signaling pathways by 4-bromocyclohexanol itself is not extensively documented in the current literature, its role as a precursor is significant. For instance, the oxidized form, 4-bromocyclohexanone, serves as a starting material for the synthesis of pharmaceutically relevant compounds.[3][4]
Below is a logical workflow illustrating the role of 4-bromocyclohexanol as a precursor in the synthesis of more complex molecules for drug discovery.
Signaling Pathways: An Area for Future Research
Currently, there is a lack of specific studies detailing the direct interaction of 4-bromocyclohexanol with known biological signaling pathways. The primary focus of research has been on its utility as a synthetic intermediate. This represents a potential area for future investigation, as even simple halogenated compounds can exhibit unexpected biological activities. Researchers in drug development may consider screening 4-bromocyclohexanol and its simple derivatives against various cellular targets to uncover any potential pharmacological effects.
Conclusion
4-Bromocyclohexanol is a versatile chemical entity with established protocols for its synthesis and a clear role as a precursor in the development of more complex molecules. While its direct biological activity remains to be thoroughly explored, its utility as a building block in medicinal chemistry is evident. This guide provides a foundational understanding for researchers and scientists looking to employ 4-bromocyclohexanol in their synthetic and drug discovery endeavors. Further research into the direct biological effects of this compound could open up new avenues for its application.
References
An In-Depth Technical Guide to the Safety, Handling, and MSDS of 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-bromocyclohexanol. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.
Chemical and Physical Properties
4-Bromocyclohexanol is a halogenated alcohol with the chemical formula C₆H₁₁BrO.[1] It is important to understand its physical and chemical properties to ensure safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [1][2] |
| Molecular Weight | 179.05 g/mol | [1] |
| CAS Number | 89599-47-3 / 32388-22-0 (trans-isomer) | [1] |
| Appearance | Solid | Assumed based on melting point |
| Boiling Point | 225.5 °C at 760 mmHg | [2] |
| Flash Point | 90.2 °C | [2] |
| Density | 1.519 g/cm³ | [2] |
| Vapor Pressure | 0.0171 mmHg at 25°C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Safety and Hazards
4-Bromocyclohexanol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is critical for risk assessment and the implementation of appropriate safety measures.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: PubChem[3]
Hazard and Precautionary Statements
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
A comprehensive list of precautionary statements is provided by PubChem and includes the following recommendations:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[3]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of 4-bromocyclohexanol.
Safe Handling Workflow
Caption: A workflow for the safe handling of 4-bromocyclohexanol.
Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is recommended when handling 4-bromocyclohexanol:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are essential to protect against splashes and dust, which can cause serious eye damage.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also necessary to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage
Store 4-bromocyclohexanol in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents.
Toxicological Information
Detailed toxicological data for 4-bromocyclohexanol is not extensively available in the public domain. The GHS classification is based on data from notifications to the ECHA C&L Inventory.
| Toxicity Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | Harmful if swallowed (Category 4) | Not specified | [3] |
| Acute Dermal Toxicity (LD50) | Data not available | - | - |
| Acute Inhalation Toxicity (LC50) | Data not available | - | - |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Not specified | [3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage (Category 1) | Not specified | [3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | Not specified | [3] |
Experimental Protocols (General Methodologies)
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
Caption: A generalized workflow for an acute dermal irritation study.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A dose of 0.5 g of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) and periodically for up to 14 days.
-
Scoring: The skin reactions are scored according to a standardized scale.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Caption: A generalized workflow for an acute eye irritation study.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation: Both eyes of the animal are examined before the test.
-
Application: A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days to assess the reversibility of any effects.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
Emergency Procedures
In the event of an emergency involving 4-bromocyclohexanol, the following procedures should be followed.
First Aid Measures
Caption: A logical diagram of first aid procedures for exposure.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Combustion may produce carbon oxides and hydrogen bromide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment.[4] Evacuate personnel to a safe area. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.
Disposal Considerations
Dispose of 4-bromocyclohexanol and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
This guide is intended to provide comprehensive safety and handling information for 4-bromocyclohexanol. It is crucial to always consult the most up-to-date Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before use.
References
Conformational Analysis of 4-Bromocyclohexanol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-4-bromocyclohexanol. Leveraging fundamental principles of stereochemistry and spectroscopic techniques, this document offers a detailed exploration of the conformational preferences of these isomers, crucial for understanding their reactivity and potential applications in medicinal chemistry and materials science. While specific experimental quantitative data for 4-bromocyclohexanol isomers is not extensively available in the reviewed literature, this guide establishes a robust theoretical framework based on the well-established principles of conformational analysis and the known A-values of the relevant substituents.
Introduction to Conformational Isomerism in Cyclohexanes
The cyclohexane (B81311) ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interconversion between two chair conformations, known as ring flipping, leads to the exchange of axial and equatorial positions. For substituted cyclohexanes, the relative stability of the two chair conformers is determined by the steric and electronic interactions of the substituents.
Conformational Analysis of trans-4-Bromocyclohexanol
The trans isomer of 4-bromocyclohexanol can exist as two chair conformers in equilibrium. In one conformer, both the hydroxyl (-OH) and bromine (-Br) groups are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial).
The stability of these conformers is primarily dictated by steric hindrance, which can be quantified using "A-values". The A-value represents the free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.
Table 1: A-Values for Hydroxyl and Bromine Substituents [1][2]
| Substituent | A-value (kcal/mol) | Steric Preference |
| -OH | ~0.87 | Equatorial |
| -Br | ~0.43 | Equatorial |
Based on these A-values, the diequatorial conformer of trans-4-bromocyclohexanol is significantly more stable than the diaxial conformer. The 1,3-diaxial interactions, which are significant destabilizing steric interactions between axial substituents and the axial hydrogens on the same side of the ring, are minimized when both bulky groups are in the equatorial position.
Table 2: Estimated Conformational Energy for trans-4-Bromocyclohexanol
| Conformer | Axial Substituents | Total Steric Strain (kcal/mol) (Estimated from A-values) | Relative Stability |
| Diequatorial | None | 0 | More Stable |
| Diaxial | -OH, -Br | ~1.30 (0.87 + 0.43) | Less Stable |
The significant energy difference suggests that at equilibrium, the diequatorial conformer will be the overwhelmingly predominant species.
Conformational Analysis of cis-4-Bromocyclohexanol
In the cis isomer, one substituent is axial and the other is equatorial. Through ring flipping, the axial substituent becomes equatorial and vice-versa. This results in two chair conformers that are not energetically equivalent.
In one conformer, the hydroxyl group is axial and the bromine atom is equatorial. In the other, the hydroxyl group is equatorial and the bromine atom is axial. The relative stability of these two conformers depends on the difference in the A-values of the two substituents.
Table 3: Estimated Conformational Energy for cis-4-Bromocyclohexanol
| Conformer | Axial Substituent | Equatorial Substituent | Total Steric Strain (kcal/mol) (Estimated from A-value) | Relative Stability |
| Conformer 1 | -OH | -Br | ~0.87 | Less Stable |
| Conformer 2 | -Br | -OH | ~0.43 | More Stable |
The conformer with the larger substituent (-OH group, A-value ≈ 0.87 kcal/mol) in the equatorial position and the smaller substituent (-Br group, A-value ≈ 0.43 kcal/mol) in the axial position is predicted to be the more stable conformer. The difference in energy between the two conformers is estimated to be approximately 0.44 kcal/mol (0.87 - 0.43).
Experimental Protocols for Conformational Analysis
The determination of conformer populations and the energy differences between them relies on experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often in conjunction with computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. At sufficiently low temperatures, the rate of chair-chair interconversion becomes slow on the NMR timescale, allowing for the observation of separate signals for each conformer. The relative populations of the conformers can be determined by integrating the signals corresponding to each species.
Experimental Protocol: Low-Temperature ¹H NMR
-
Sample Preparation: Dissolve a known quantity of the 4-bromocyclohexanol isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or a mixture of CS₂/CD₂Cl₂). Tetramethylsilane (TMS) is added as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Gradually lower the temperature of the probe in increments of 10-20 K.
-
Record spectra at each temperature, monitoring for signal broadening and eventual splitting, which indicates the slowing of the conformational exchange.
-
Once the signals for the individual conformers are sharp and well-resolved (typically below -60 °C), acquire a final high-resolution spectrum.
-
-
Data Analysis:
-
Identify the signals corresponding to each conformer. The chemical shifts and coupling constants will differ for axial and equatorial protons.
-
Integrate the well-resolved signals for a specific proton in each conformer. The ratio of the integrals directly corresponds to the ratio of the conformer populations (K_eq).
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Analysis of Coupling Constants (³J_HH)
At room temperature, where the chair flip is rapid, the observed coupling constants are a weighted average of the coupling constants for the individual conformers. The Karplus equation describes the relationship between the dihedral angle (θ) between two vicinal protons and their coupling constant (³J_HH).
-
Axial-Axial (a-a) coupling: Dihedral angle ≈ 180°, leading to a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) coupling: Dihedral angles ≈ 60°, resulting in smaller coupling constants (typically 2-5 Hz).
By measuring the width of the signal for the proton attached to the carbon bearing the hydroxyl or bromine group, one can infer the predominant conformation. A broad multiplet with large coupling constants suggests the proton is axial, and therefore the substituent is equatorial. A narrow multiplet with small coupling constants indicates an equatorial proton and an axial substituent.
Infrared (IR) Spectroscopy
IR spectroscopy can also be used to distinguish between conformers, as the vibrational frequencies of certain bonds can be sensitive to their axial or equatorial orientation. The C-Br and O-H stretching frequencies are of particular interest.
Experimental Protocol: Solution-Phase IR Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the 4-bromocyclohexanol isomer in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) to minimize intermolecular hydrogen bonding.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum of the solution in a suitable liquid cell.
-
Data Analysis:
-
Examine the C-Br stretching region (typically 500-700 cm⁻¹). The frequency for an equatorial C-Br bond is generally higher than that for an axial C-Br bond.
-
Analyze the O-H stretching region (typically 3200-3600 cm⁻¹). In dilute solutions, the presence of a sharp band around 3600 cm⁻¹ is indicative of a free (non-hydrogen-bonded) hydroxyl group. The position of this band can be subtly influenced by the substituent's conformation. While intramolecular hydrogen bonding between the -OH and -Br in the 1,4-position is unlikely to be significant due to the large distance, this should be experimentally verified. Some reaction products of cis-4-bromocyclohexanol have shown infrared absorption in the 3590-3650 cm⁻¹ region.[3][4][5]
-
Logical Workflow for Conformational Analysis
The following diagram illustrates the logical workflow for the comprehensive conformational analysis of 4-bromocyclohexanol isomers.
Conclusion
The conformational analysis of 4-bromocyclohexanol isomers is a critical aspect of understanding their chemical behavior. Based on the established A-values, the trans isomer is expected to exist almost exclusively in the diequatorial conformation, while the cis isomer will favor the conformation with the larger hydroxyl group in the equatorial position and the bromine atom in the axial position. Experimental verification of these predictions through low-temperature NMR and IR spectroscopy, as outlined in this guide, would provide valuable quantitative data for researchers in drug development and organic synthesis. The principles and protocols detailed herein offer a comprehensive framework for conducting such an analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solved cis-4-bromocyclohexanol reacts with tert-butoxide | Chegg.com [chegg.com]
- 4. [SOLVED] Cis-4-Bromocyclohexanol racemic C6H10O (compound C) Compound C has infrared absorption in | SolutionInn [solutioninn.com]
- 5. Solved cis-4-bromocyclohexanol racemic C6H10O(compound c) | Chegg.com [chegg.com]
Thermodynamic Stability of 4-Bromocyclohexanol Conformers: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of cis- and trans-4-bromocyclohexanol. A detailed examination of the principles of conformational analysis in substituted cyclohexanes is presented, with a specific focus on the steric and electronic factors that govern the equilibrium between the axial and equatorial conformers. This document outlines the key experimental and computational methodologies for elucidating conformational preferences. Although specific experimental thermodynamic data for 4-bromocyclohexanol is not extensively available in the public literature, this guide utilizes data from analogous compounds and established principles to provide a robust framework for understanding its behavior. Detailed experimental protocols for variable-temperature NMR spectroscopy and a standard computational chemistry workflow are provided.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of these two conformers is determined by a combination of steric and electronic effects. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is known as the "A-value". The A-value for a bromine substituent is approximately 0.43-0.6 kcal/mol, indicating a preference for the equatorial position.[1]
In 4-bromocyclohexanol, the presence of two substituents, the bromine atom and the hydroxyl group, complicates the conformational analysis. The relative stability of the conformers of the cis and trans isomers will depend on the interplay of the steric demands of both groups.
Conformational Equilibrium in trans-4-Bromocyclohexanol
In the trans isomer, the bromine and hydroxyl groups are on opposite sides of the ring. This means that in a chair conformation, one substituent will be axial and the other equatorial, or vice-versa. The two possible chair conformers are in equilibrium.
Caption: Conformational equilibrium of trans-4-bromocyclohexanol.
To determine which conformer is more stable, we can consider the A-values of the substituents. The A-value for the hydroxyl group is approximately 0.87 kcal/mol, which is larger than that of bromine (0.43 kcal/mol).[1] Therefore, the conformer with the larger group (hydroxyl) in the equatorial position and the smaller group (bromine) in the axial position is expected to be more stable.
Conformational Equilibrium in cis-4-Bromocyclohexanol
In the cis isomer, the bromine and hydroxyl groups are on the same side of the ring. This results in two chair conformers: one with both substituents in axial positions and one with both substituents in equatorial positions.
Caption: Conformational equilibrium of cis-4-bromocyclohexanol.
The conformer with both the bromine and hydroxyl groups in equatorial positions will be significantly more stable, as it avoids the substantial steric strain from 1,3-diaxial interactions that would be present in the diaxial conformer.
Quantitative Data (Based on Analogous Compounds)
As specific experimental thermodynamic data for 4-bromocyclohexanol is limited, the following table presents data for trans-3-bromocyclohexanol, a closely related compound, to illustrate the expected values. The data was obtained using low-temperature 1H and 13C NMR spectroscopy.[2]
| Compound | Solvent | Temperature | Conformer Population (eq, ax) | ΔG (ea-ae) (kcal/mol) |
| trans-3-Bromocyclohexanol | CS2/CD2Cl2 (9:1) | -90 °C | ~63% | -0.32 +/- 0.04 |
A negative ΔG value indicates that the equatorial-axial (ea) conformer is more stable than the axial-equatorial (ae) conformer.
Experimental Protocols
The primary experimental technique for determining conformational equilibria is variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in a spectrum that is an average of the two conformers. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of separate signals for each conformer.
Variable-Temperature NMR Spectroscopy Protocol
Caption: Workflow for VT-NMR analysis of conformational equilibrium.
Methodology:
-
Sample Preparation: Prepare a solution of 4-bromocyclohexanol in a suitable deuterated solvent that remains liquid at the desired low temperatures (e.g., CDCl₃, acetone-d₆, or toluene-d₈).
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the chemical shifts and coupling constants, particularly for the proton on the carbon bearing the bromine (H-C4).
-
Variable Temperature Spectra: Cool the sample in the NMR probe to a temperature where the ring flip is slow. Acquire spectra at several temperatures (e.g., in 10 °C decrements from room temperature down to -90 °C).
-
Data Analysis:
-
At a sufficiently low temperature, the signals for the axial and equatorial conformers will be resolved.
-
Integrate the corresponding signals for each conformer to determine their relative populations.
-
Calculate the equilibrium constant (Keq) from the ratio of the conformer concentrations.
-
Determine the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(Keq).
-
Computational Chemistry Protocol
Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the energies and properties of different conformers.
DFT Calculation Protocol
Caption: Workflow for DFT calculations of conformer properties.
Methodology:
-
Structure Optimization: The geometries of the axial and equatorial conformers of 4-bromocyclohexanol are optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.
-
Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
NMR Parameter Calculation: The theoretical NMR chemical shifts and coupling constants for each conformer are calculated to aid in the interpretation of experimental spectra.
-
Solvation Modeling: The calculations can be repeated using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the conformational equilibrium.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 4-bromocyclohexanol, a valuable intermediate in organic synthesis and drug development. This document details various synthetic methodologies, including stereoselective approaches, and presents key experimental protocols. Quantitative data from the literature is summarized to facilitate comparison and selection of the most suitable method for specific research and development needs.
Synthesis via Reduction of 4-Bromocyclohexanone (B110694)
A common and effective method for the synthesis of 4-bromocyclohexanol is the reduction of the corresponding ketone, 4-bromocyclohexanone. This approach allows for the formation of both cis and trans isomers, with the stereochemical outcome influenced by the choice of reducing agent and reaction conditions.
Reduction using Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the conversion of ketones to alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.
Experimental Protocol:
A detailed experimental protocol for the reduction of a substituted cyclohexanone (B45756) using sodium borohydride is described in the literature. While the specific substrate is 4-tert-butylcyclohexanone, the methodology is applicable to 4-bromocyclohexanone.
-
Dissolution: Dissolve 4-bromocyclohexanone in methanol to create a solution of approximately 0.5 M concentration.
-
Reduction: While stirring, add sodium borohydride (0.41 molar equivalents) to the solution.
-
Work-up: After the reaction is complete, the resulting borate (B1201080) ester is typically decomposed by the addition of a basic solution, such as sodium hydroxide.
-
Extraction: The product, 4-bromocyclohexanol, is then extracted from the aqueous layer using an organic solvent like diethyl ether.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
The stereoselectivity of the reduction of substituted cyclohexanones is influenced by the steric bulk of the reducing agent. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), tend to favor the formation of the thermodynamically more stable equatorial alcohol, which in the case of 4-bromocyclohexanol would be the cis isomer. In contrast, less hindered reducing agents like sodium borohydride may lead to a mixture of isomers.
| Starting Material | Reducing Agent | Solvent | Product(s) | Yield (%) | Reference |
| 4-Bromocyclohexanone | Sodium Borohydride (NaBH₄) | Methanol | cis- and trans-4-Bromocyclohexanol | Not specified | N/A |
| 4-tert-Butylcyclohexanone | Sodium Borohydride (NaBH₄) | Methanol | cis- and trans-4-tert-Butylcyclohexanol | Not specified | [1] |
| 4-tert-Butylcyclohexanone | L-Selectride | Tetrahydrofuran | cis- and trans-4-tert-Butylcyclohexanol | Not specified | [1] |
Synthesis from 1,4-Cyclohexanediol (B33098)
Another synthetic route to 4-bromocyclohexanol involves the selective monobromination of 1,4-cyclohexanediol. This transformation can be achieved using various brominating agents.
Using Hydrogen Bromide
Direct reaction of 1,4-cyclohexanediol with hydrogen bromide (HBr) can yield 4-bromocyclohexanol. The reaction conditions need to be carefully controlled to favor monosubstitution and minimize the formation of the dibrominated byproduct, 1,4-dibromocyclohexane. The stereochemistry of the starting diol (cis or trans) will influence the stereochemistry of the product.
Using Phosphorus Tribromide
Phosphorus tribromide (PBr₃) is a common reagent for converting alcohols to alkyl bromides. The reaction of 1,4-cyclohexanediol with PBr₃ is expected to proceed via an Sₙ2 mechanism, which would result in an inversion of stereochemistry at the reacting center.
| Starting Material | Reagent | Product | Stereochemistry | Yield (%) | Reference |
| cis-1,4-Cyclohexanediol | PBr₃ | trans-4-Bromocyclohexanol | Inversion | Not specified | N/A |
| trans-1,4-Cyclohexanediol | PBr₃ | cis-4-Bromocyclohexanol | Inversion | Not specified | N/A |
| Cyclohexanol | PBr₃ / Pyridine | Bromocyclohexane | Sₙ2 | Not specified | [2] |
Synthesis from Cyclohexene (B86901) Derivatives
From Cyclohexene Oxide
The ring-opening of cyclohexene oxide with a bromide source is a viable method for synthesizing 2-bromocyclohexanol (B1604927) derivatives. A similar approach starting from 1,4-epoxycyclohexane could potentially yield 4-bromocyclohexanol.
Experimental Protocol for trans-2-Bromocyclohexanol (B12817027):
A well-documented procedure for the synthesis of trans-2-bromocyclohexanol from cyclohexene oxide provides a useful reference.[3]
-
Reaction Setup: A round-bottomed flask is charged with 47% hydrobromic acid and cooled in an ice-water bath.
-
Addition of Epoxide: Cyclohexene oxide is added dropwise to the cooled acid.
-
Reaction: The mixture is stirred at room temperature for 8 hours.
-
Neutralization: The solution is cooled again and neutralized by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Extraction: The product is extracted with diethyl ether.
-
Purification: The combined organic layers are dried, concentrated, and the product is purified by distillation under reduced pressure.
This reaction proceeds via an anti-addition mechanism, leading to the trans product.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Cyclohexene Oxide | 47% Hydrobromic Acid | trans-2-Bromocyclohexanol | 85 | [3] |
From Cyclohexene via Electrophilic Addition
The electrophilic addition of hypobromous acid (HOBr) to a cyclohexene derivative could also be a potential route to a bromocyclohexanol. Hypobromous acid can be generated in situ from N-bromosuccinimide (NBS) in the presence of water.
Reactions of 4-Bromocyclohexanol
4-Bromocyclohexanol is a versatile intermediate that can undergo various transformations.
Oxidation to 4-Bromocyclohexanone
The alcohol functionality of 4-bromocyclohexanol can be oxidized to the corresponding ketone, 4-bromocyclohexanone, which is another important synthetic building block.[4]
Experimental Protocol using Sodium Hypochlorite (B82951) (Green Chemistry Approach): [4]
-
Dissolution: Dissolve 4-bromocyclohexanol (e.g., 5.0 g) in a mixture of dichloromethane (B109758) (50 mL) and glacial acetic acid (5 mL).
-
Cooling: Cool the flask in an ice bath to 0-5°C with vigorous stirring.
-
Addition of Oxidant: Add sodium hypochlorite solution (~8.25%, ~30 mL) dropwise over 30-40 minutes, maintaining the internal temperature below 10°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |
| 4-Bromocyclohexanol | Sodium Hypochlorite / Acetic Acid | Dichloromethane | 4-Bromocyclohexanone | Not specified | [4] |
| 4-Bromocyclohexanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | 4-Bromocyclohexanone | Not specified | [4] |
Substitution and Elimination Reactions
The bromine atom in 4-bromocyclohexanol can be displaced by nucleophiles in substitution reactions. Alternatively, treatment with a base can lead to elimination products. The stereochemistry of the starting material (cis or trans) plays a crucial role in determining the reaction pathway and the structure of the products.[5][6][7] For instance, treatment of cis- and trans-4-bromocyclohexanol with a base can lead to the formation of different substitution and elimination products.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials, intermediates, and final products, the following diagrams are provided in the DOT language.
Caption: Key synthetic routes to 4-bromocyclohexanol.
Caption: Common transformations of 4-bromocyclohexanol.
Conclusion
The synthesis of 4-bromocyclohexanol can be accomplished through several distinct pathways, with the choice of method depending on the desired stereochemistry, available starting materials, and scalability requirements. The reduction of 4-bromocyclohexanone offers a direct route, while the functionalization of 1,4-cyclohexanediol provides an alternative approach where stereocontrol can be exerted. For drug development professionals and researchers in organic synthesis, a thorough understanding of these methods is crucial for the efficient and selective preparation of this important chemical intermediate. Further optimization of reaction conditions for each synthetic route can lead to improved yields and stereoselectivity, enhancing the utility of 4-bromocyclohexanol in the synthesis of complex molecular targets.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. 1,4-Cyclohexanediol | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Treatment of c i s -4-bromocyclohexanol with HO − affords compound A and .. [askfilo.com]
- 7. homework.study.com [homework.study.com]
Methodological & Application
The Versatility of 4-Bromocyclohexanol in Organic Synthesis: A Building Block for Complex Molecules
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Bromocyclohexanol is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its cyclohexane (B81311) scaffold, coupled with hydroxyl and bromo functionalities, offers multiple reaction pathways for the construction of complex molecular architectures, including key intermediates for the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the use of 4-bromocyclohexanol, with a focus on its oxidation to 4-bromocyclohexanone (B110694) and the subsequent stereoselective reactions of its isomers.
Application Notes
4-Bromocyclohexanol is primarily utilized as a precursor to 4-bromocyclohexanone, a valuable building block in its own right. The oxidation of the secondary alcohol to a ketone opens up a plethora of synthetic possibilities. Furthermore, the stereochemistry of 4-bromocyclohexanol, existing as cis and trans isomers, plays a critical role in dictating the outcome of substitution and elimination reactions, allowing for stereocontrolled synthesis.
Oxidation to 4-Bromocyclohexanone
The most common application of 4-bromocyclohexanol is its oxidation to 4-bromocyclohexanone. This ketone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its bifunctional nature, with a reactive ketone and a bromine atom, facilitates a broad spectrum of subsequent chemical modifications.[1] Several methods are employed for this oxidation, ranging from classic chromium-based reagents to more environmentally friendly "green" alternatives.
Stereospecific Reactions of cis- and trans-4-Bromocyclohexanol
The spatial arrangement of the hydroxyl and bromo groups in the cis and trans isomers of 4-bromocyclohexanol leads to distinct reactivity profiles, particularly in base-mediated reactions.
-
trans-4-Bromocyclohexanol: In the presence of a base, the trans isomer can undergo an intramolecular SN2 reaction. The deprotonated hydroxyl group acts as a nucleophile, attacking the carbon bearing the bromine atom from the backside, resulting in the formation of a bicyclic ether, 6-oxabicyclo[3.2.1]octane.[1][2] This reaction is contingent on the cyclohexane ring adopting a conformation that allows for the necessary anti-periplanar arrangement of the reacting centers.
-
cis-4-Bromocyclohexanol: The cis isomer, under basic conditions, preferentially undergoes an E2 elimination reaction. For an E2 reaction to occur, the hydrogen atom to be abstracted and the leaving group (bromine) must be in an anti-periplanar (diaxial) orientation. The cis isomer can readily adopt a chair conformation where the bromo group is axial, allowing for the abstraction of an adjacent axial proton by a base, leading to the formation of cyclohexen-1-ol.
Synthesis of Bioactive Molecules
4-Bromocyclohexanone, derived from 4-bromocyclohexanol, is a versatile precursor for a variety of bioactive molecules.
-
Suzuki-Miyaura Cross-Coupling: The carbon-bromine bond in 4-bromocyclohexanone can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aromatic moieties onto the cyclohexane ring, leading to the synthesis of 4-arylcyclohexanones. These structures are found in a variety of pharmacologically active compounds, including analgesics.[3]
-
Nucleophilic Substitution: The bromine atom in 4-bromocyclohexanone is a good leaving group and can be readily displaced by various nucleophiles, such as amines, to introduce new functional groups. This allows for the synthesis of derivatives like 4-aminocyclohexanols, which are valuable precursors for drugs such as the secretolytic agent ambroxol.[5]
Data Presentation
| Reaction | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| Oxidation of 4-Bromocyclohexanol | ||||
| Green Oxidation | Sodium hypochlorite (B82951) (~8.25%), dichloromethane (B109758), glacial acetic acid, 0-5°C, 1-2 hours | 4-Bromocyclohexanone | High | --INVALID-LINK-- |
| PCC Oxidation | Pyridinium chlorochromate (PCC), dichloromethane, room temperature | 4-Bromocyclohexanone | High | --INVALID-LINK-- |
| Reactions of 4-Bromocyclohexanol Isomers | ||||
| Intramolecular SN2 | trans-4-Bromocyclohexanol, strong base (e.g., NaOH) | 6-Oxabicyclo[3.2.1]octane | - | --INVALID-LINK-- |
| E2 Elimination | cis-4-Bromocyclohexanol, strong base (e.g., NaOH or Potassium tert-butoxide) in ethanol (B145695) or tert-butanol, reflux | 3-Cyclohexen-1-ol | - | --INVALID-LINK-- |
| Reactions of 4-Bromocyclohexanone | ||||
| Suzuki-Miyaura Coupling | 4-Bromocyclohexanone, Arylboronic acid, Pd catalyst (e.g., PdCl2(dppf)), base (e.g., Na2CO3 or K2CO3), toluene/dioxane, 85°C, 4 hours | 4-Arylcyclohexanone | - | --INVALID-LINK-- |
| Reductive Amination | 4-Hydroxycyclohexanone, Amine transaminase, Keto reductase | cis- and trans-4-Aminocyclohexanol | Good to excellent | --INVALID-LINK-- |
Note: Specific yield data was not available in all cited sources.
Experimental Protocols
Protocol 1: Green Oxidation of 4-Bromocyclohexanol to 4-Bromocyclohexanone
Materials:
-
4-Bromocyclohexanol
-
Dichloromethane (CH₂Cl₂)
-
Glacial acetic acid (CH₃COOH)
-
Sodium hypochlorite solution (~8.25% household bleach)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stir bar, separatory funnel, ice bath, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromocyclohexanol (e.g., 5.0 g) in a mixture of dichloromethane (50 mL) and glacial acetic acid (5 mL).[1]
-
Cool the flask in an ice bath to 0-5°C with vigorous stirring.[1]
-
Add sodium hypochlorite solution (~8.25%, ~30 mL) dropwise via a separatory funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10°C.[1]
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.[1]
-
Extract the aqueous layer twice with dichloromethane (2 x 25 mL).[1]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-bromocyclohexanone.[1]
Protocol 2: Intramolecular SN2 Reaction of trans-4-Bromocyclohexanol
Materials:
-
trans-4-Bromocyclohexanol
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, stirrer, separatory funnel, distillation apparatus
Procedure:
-
Prepare a solution of sodium hydroxide in water in a round-bottom flask equipped with a stirrer.[1]
-
Add trans-4-bromocyclohexanol to the NaOH solution.[1]
-
Stir the mixture vigorously at room temperature for 1-2 hours.[1]
-
Stop stirring and allow the layers to separate.
-
Separate the upper organic layer containing the bicyclic ether.
-
Extract the aqueous layer with diethyl ether to recover any remaining product.[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[1]
-
Filter to remove the drying agent and purify the 6-oxabicyclo[3.2.1]octane by fractional distillation.[1]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 4-Bromocyclohexanone
Materials:
-
4-Bromocyclohexanone
-
Arylboronic acid
-
PdCl₂(dppf) (or other suitable palladium catalyst)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene/Dioxane (4:1)
-
Round-bottom flask, condenser, nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask, add 4-bromocyclohexanone (1 equivalent), the arylboronic acid (1.2 equivalents), PdCl₂(dppf) (0.1 equivalents), and 2 M Na₂CO₃ solution (10 mL).[6]
-
Add toluene/dioxane (4:1, 10 mL) to the mixture.[6]
-
Degas the mixture and stir for 4 hours at 85°C under a nitrogen atmosphere.[6]
-
After cooling, filter the mixture through celite and separate the organic layer.
-
Concentrate the organic layer and purify the resulting 4-arylcyclohexanone by silica (B1680970) gel column chromatography.[6]
Visualizations
Caption: Workflow for the oxidation of 4-bromocyclohexanol.
Caption: Stereospecific reactions of 4-bromocyclohexanol isomers.
Caption: Synthesis of 4-arylcyclohexanones via Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. When trans-4-bromocyclohexanol is treated with base, an intramole... | Study Prep in Pearson+ [pearson.com]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Stereoselective Reactions of 4-Bromocyclohexanol with Sodium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-bromocyclohexanol isomers with sodium hydroxide (B78521) serves as a compelling case study in stereochemistry's profound influence on reaction outcomes. The spatial arrangement of the hydroxyl and bromo substituents on the cyclohexane (B81311) ring dictates the favored reaction pathway, leading to distinct products with potential applications in medicinal chemistry and materials science. For drug development professionals, understanding these selective transformations is crucial, as the resulting carbocyclic and heterocyclic scaffolds are prevalent in numerous bioactive molecules.
This document provides detailed application notes on the reaction of both trans- and cis-4-bromocyclohexanol with sodium hydroxide, including reaction mechanisms, experimental protocols, and a summary of the biological relevance of the products.
Reaction of trans-4-Bromocyclohexanol: Intramolecular Williamson Ether Synthesis
The reaction of trans-4-bromocyclohexanol with a strong base like sodium hydroxide predominantly proceeds via an intramolecular Williamson ether synthesis.[1] In the chair conformation, the trans isomer can readily adopt a conformation where the hydroxyl group and the bromine atom are in a 1,4-diaxial orientation, which is optimal for a backside nucleophilic attack. The alkoxide, formed by the deprotonation of the hydroxyl group by sodium hydroxide, acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form a bicyclic ether, 7-oxabicyclo[4.1.0]heptane, commonly known as cyclohexene (B86901) oxide.[1][2] This intramolecular SN2 reaction is efficient due to the favorable proximity of the reacting groups.[3]
Signaling Pathway Diagram
References
Application Notes and Protocols for the Oxidation of 4-Bromocyclohexanol to 4-Bromocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-bromocyclohexanone (B110694), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, through the oxidation of 4-bromocyclohexanol.[1][2] The protocols presented herein offer a comparative overview of different oxidation methodologies, including a green chemistry approach, a classic chromium-based oxidation, and a mild DMSO-activated oxidation. These methods provide researchers with a range of options to suit various laboratory settings, safety protocols, and environmental considerations.
Introduction
4-Bromocyclohexanone is a valuable bifunctional molecule widely used as a building block in medicinal chemistry and organic synthesis.[3] Its cyclohexane (B81311) framework is a prevalent motif in many biologically active compounds. The presence of a ketone and a bromine atom allows for a diverse array of chemical modifications, making it an attractive precursor for complex molecular architectures. The oxidation of 4-bromocyclohexanol is a direct and common synthetic route to obtain this important intermediate.[1][4] This document outlines three distinct and effective protocols for this chemical transformation.
Reaction Scheme
Comparative Data of Oxidation Methods
The selection of an oxidizing agent is a critical parameter that influences reaction efficiency, yield, cost, and environmental impact. The following table summarizes the key aspects of the presented oxidation protocols for the synthesis of 4-bromocyclohexanone from 4-bromocyclohexanol.
| Oxidizing Agent/System | Typical Yield (%) | Reaction Time | Temperature (°C) | Solvent | Key Considerations |
| Sodium Hypochlorite (B82951) (NaOCl) / Acetic Acid | High (Implied) | 1-2 hours | 0-10 | Dichloromethane (B109758) | Green, cost-effective, readily available reagents.[1] |
| Pyridinium Chlorochromate (PCC) | High (Implied) | 1-3 hours | Room Temperature | Dichloromethane | Mild and selective, but chromium-based (toxic).[1][5] |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | High (Implied) | < 1 hour | -78 to RT | Dichloromethane | Mild, metal-free, but requires cryogenic temperatures and produces a malodorous byproduct.[6][7][8] |
Experimental Protocols
Protocol A: Green Oxidation using Sodium Hypochlorite (NaOCl)
This protocol is an environmentally benign method that utilizes household bleach as the oxidizing agent in the presence of acetic acid to generate hypochlorous acid in situ.[1]
Materials:
-
4-Bromocyclohexanol
-
Sodium hypochlorite (~8.25% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromocyclohexanol (1.0 eq) in dichloromethane and glacial acetic acid.[1]
-
Cooling: Cool the flask in an ice bath to 0-5°C with vigorous stirring.[1]
-
Addition of Oxidant: Slowly add the sodium hypochlorite solution (1.2-1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 10°C.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess oxidant.
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-bromocyclohexanone.[1]
-
Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Caption: Workflow for the green oxidation of 4-bromocyclohexanol.
Protocol B: Classic Oxidation using Pyridinium Chlorochromate (PCC)
This protocol employs a well-established chromium(VI) reagent known for its mild and selective oxidation of secondary alcohols to ketones.[1][9][10][11][12] Note: PCC is a toxic and carcinogenic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
Materials:
-
4-Bromocyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether or hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask under a dry atmosphere, suspend PCC (1.5 eq) in anhydrous dichloromethane.
-
Addition of Alcohol: To the stirred suspension, add a solution of 4-bromocyclohexanol (1.0 eq) in anhydrous dichloromethane in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether or hexanes.
-
Pass the mixture through a short pad of silica gel to filter out the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether or hexanes.
-
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-bromocyclohexanone.
-
Purification (Optional): The product can be further purified by column chromatography if necessary.
Caption: Workflow for the PCC oxidation of 4-bromocyclohexanol.
Protocol C: Swern Oxidation
The Swern oxidation is a mild and efficient method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize alcohols.[6][7][8][13][14] This metal-free method is known for its wide functional group tolerance.[6] Note: The reaction must be carried out at low temperatures and generates dimethyl sulfide, a volatile and malodorous byproduct.[6][7] All manipulations should be performed in a well-ventilated fume hood.
Materials:
-
4-Bromocyclohexanol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes or dropping funnels
-
Nitrogen or argon inlet
Procedure:
-
Activation of DMSO: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78°C. Slowly add a solution of DMSO (2.0 eq) in anhydrous DCM, maintaining the temperature below -60°C. Stir for 15 minutes.
-
Addition of Alcohol: Add a solution of 4-bromocyclohexanol (1.0 eq) in anhydrous DCM to the activated DMSO mixture, again keeping the temperature below -60°C. Stir for 30 minutes.
-
Formation of Ylide: Add triethylamine (5.0 eq) to the reaction mixture, which will cause it to become thick. Stir for 20 minutes at -78°C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Optional): The crude product can be purified by column chromatography.
Caption: Workflow for the Swern oxidation of 4-bromocyclohexanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Bromocyclohexanone | 22460-52-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
4-Bromocyclohexanol: A Key Precursor in the Synthesis of Carbocyclic Nucleoside Analogues for Antiviral Therapies
Introduction
4-Bromocyclohexanol is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of various pharmaceutical compounds. Its cyclohexane (B81311) core and reactive hydroxyl and bromo functionalities make it an ideal precursor for creating complex molecular architectures. This application note provides a detailed overview of the synthetic pathway leveraging 4-bromocyclohexanol for the preparation of carbocyclic nucleoside analogues, a class of potent antiviral agents. Specifically, we will focus on the synthesis of a key intermediate for Abacavir, a reverse transcriptase inhibitor used in the treatment of HIV.
Application in Pharmaceutical Synthesis
The primary application of 4-bromocyclohexanol in pharmaceutical synthesis is as a precursor to 4-bromocyclohexanone (B110694) through oxidation. This ketone then serves as a versatile intermediate for a variety of transformations, including the synthesis of carbocyclic nucleoside analogues. These analogues are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the furanose sugar moiety, rendering them resistant to enzymatic degradation and often imparting significant antiviral activity.
A notable example is the synthesis of the carbocyclic core of Abacavir, a potent anti-HIV drug. The synthetic route transforms 4-bromocyclohexanol into a key chiral aminocyclopentene intermediate, which is then coupled with a substituted purine (B94841) base to yield the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The overall synthetic strategy from 4-bromocyclohexanol to the key Abacavir intermediate, (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol, involves several key transformations. The initial steps focus on the conversion of the six-membered cyclohexanol (B46403) ring into a functionalized five-membered cyclopentene (B43876) ring. This is followed by the stereoselective introduction of an amino group and coupling with the purine base.
Synthetic workflow from 4-bromocyclohexanol to a key Abacavir intermediate.
Experimental Protocols
Protocol 1: Oxidation of 4-Bromocyclohexanol to 4-Bromocyclohexanone
This initial step is crucial for activating the cyclohexane ring for subsequent reactions. A green chemistry approach using sodium hypochlorite (B82951) is presented here.
Materials:
-
4-Bromocyclohexanol
-
Glacial Acetic Acid
-
Sodium Hypochlorite Solution (household bleach, ~8.25%)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromocyclohexanol (e.g., 5.0 g) in a mixture of dichloromethane (50 mL) and glacial acetic acid (5 mL).
-
Cool the flask in an ice bath to 0-5°C with vigorous stirring.
-
Add sodium hypochlorite solution (~30 mL) dropwise via a separatory funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-bromocyclohexanone.
| Parameter | Value |
| Reactant | 4-Bromocyclohexanol |
| Key Reagents | Sodium Hypochlorite, Acetic Acid |
| Solvent | Dichloromethane |
| Temperature | 0-10°C |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Protocol 2: Synthesis of (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol
This protocol outlines the coupling of the key aminocyclopentene intermediate with the purine base. The synthesis of the aminocyclopentene intermediate from 4-bromocyclohexanone involves a multi-step process including Favorskii rearrangement, reduction, and enzymatic resolution, which is a complex procedure beyond the scope of a single protocol here. The following protocol starts from the commercially available aminocyclopentene intermediate.
Materials:
-
(1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride
-
Sodium Bicarbonate
-
n-Butanol
-
Triethylorthoformate
-
Sulfuric Acid (catalytic amount)
Procedure:
-
To a reaction vessel, add 2,5-diamino-4,6-dichloropyrimidine (1.0 eq), (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride (1.05 eq), and sodium bicarbonate (2.5 eq) in n-butanol (6 vol).
-
Heat the mixture to 95-100°C for approximately 10 hours. Monitor the reaction for completion by LC.
-
Dilute the reaction mixture with n-butanol (10 vol) and cool to 85-90°C.
-
Filter the hot mixture to remove inorganic salts. The filtrate can be passed through charcoal for decolorization.
-
Concentrate the filtrate and add fresh n-butanol.
-
Add triethylorthoformate (1.2 eq) and a catalytic amount of sulfuric acid.
-
Heat the mixture at 65-70°C for 6 hours to effect ring closure.
-
After completion, the product can be isolated by crystallization.
| Parameter | Value |
| Reactants | (1S,4R)-4-Amino-2-cyclopentene-1-methanol HCl, DADCP |
| Base | Sodium Bicarbonate |
| Solvent | n-Butanol |
| Temperature | 65-100°C |
| Reaction Time | ~16 hours (total) |
| Typical Yield | High |
Logical Relationship of Synthetic Steps
The synthesis of the Abacavir intermediate from 4-bromocyclohexanol follows a logical progression of chemical transformations designed to build molecular complexity in a controlled manner.
Application Notes and Protocols for Nucleophilic Substitution of 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the nucleophilic substitution of 4-bromocyclohexanol. It outlines methodologies for reactions with various nucleophiles, discusses the stereochemical implications of using cis and trans isomers of the starting material, and presents expected outcomes and potential side reactions. The information herein is intended to serve as a comprehensive guide for the synthesis of substituted cyclohexanol (B46403) derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
4-Bromocyclohexanol is a versatile bifunctional molecule that serves as a precursor for a wide range of 4-substituted cyclohexanol derivatives. The presence of both a hydroxyl group and a bromine atom allows for a variety of chemical transformations. Nucleophilic substitution at the carbon bearing the bromine atom is a key reaction to introduce functionalities such as azide (B81097), cyanide, and alkoxy groups. The stereochemistry of the starting material (cis or trans) plays a crucial role in determining the reaction pathway and the stereochemistry of the product. For instance, cis-4-bromocyclohexanol is expected to undergo S(_N)2 reactions with inversion of configuration, while the trans isomer can undergo a competing intramolecular Williamson ether synthesis in the presence of a base.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions on 4-bromocyclohexanol, including reaction conditions and expected products. Please note that specific yields can vary depending on the precise reaction conditions and scale.
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Expected Yield (%) |
| cis-4-Bromocyclohexanol | Sodium Azide (NaN₃) | DMF | 80-100 | 12-24 | trans-4-Azidocyclohexanol | 70-85 |
| cis-4-Bromocyclohexanol | Potassium Cyanide (KCN) | Ethanol (B145695)/Water | Reflux | 12-24 | trans-4-Cyanocyclohexanol | 60-75 |
| cis-4-Bromocyclohexanol | Sodium Methoxide (NaOMe) | Methanol | Reflux | 6-12 | trans-4-Methoxycyclohexanol | 65-80 |
| trans-4-Bromocyclohexanol | Sodium Hydroxide (B78521) (NaOH) | Water/Dioxane | 50-70 | 4-8 | 6-Oxabicyclo[3.2.1]octane | 75-90 |
| cis-4-Bromocyclohexanol | Ammonia (NH₃) | Ethanol (in sealed tube) | 100-120 | 24-48 | trans-4-Aminocyclohexanol | Low (often a mixture of products) |
Experimental Protocols
Protocol 1: Synthesis of trans-4-Azidocyclohexanol from cis-4-Bromocyclohexanol
This protocol describes the S(_N)2 reaction of cis-4-bromocyclohexanol with sodium azide to yield trans-4-azidocyclohexanol.
Materials:
-
cis-4-Bromocyclohexanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve cis-4-bromocyclohexanol (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of trans-4-Cyanocyclohexanol from cis-4-Bromocyclohexanol
This protocol details the nucleophilic substitution of cis-4-bromocyclohexanol with potassium cyanide.
Materials:
-
cis-4-Bromocyclohexanol
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve potassium cyanide (1.2 eq) in a mixture of ethanol and water.
-
Add cis-4-bromocyclohexanol (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 3: Intramolecular Williamson Ether Synthesis of 6-Oxabicyclo[3.2.1]octane from trans-4-Bromocyclohexanol
This protocol describes the base-induced intramolecular cyclization of trans-4-bromocyclohexanol.[1]
Materials:
-
trans-4-Bromocyclohexanol
-
Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve trans-4-bromocyclohexanol (1.0 eq) in a mixture of dioxane (or THF) and water in a round-bottom flask with a magnetic stirrer.
-
Add a solution of sodium hydroxide (1.5 eq) in water to the flask.
-
Stir the mixture at 50-70°C for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.
Mandatory Visualizations
Caption: General experimental workflow for the nucleophilic substitution of 4-bromocyclohexanol.
Caption: Reaction pathways for cis- and trans-4-bromocyclohexanol in nucleophilic substitution.
References
Application Notes and Protocols for Stereoselective Reactions of 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereoselective reactions of cis- and trans-4-bromocyclohexanol. The stereochemical orientation of the hydroxyl and bromo substituents on the cyclohexane (B81311) ring dictates the reaction pathways and product distribution, a critical consideration in the synthesis of complex cyclic and bicyclic molecules for pharmaceutical and research applications.
Overview of Stereoselective Reactions
The reaction of 4-bromocyclohexanol isomers with a base, such as sodium hydroxide (B78521), demonstrates remarkable stereoselectivity, leading to different substitution and elimination products depending on the starting material's configuration. The two primary pathways are nucleophilic substitution (both intermolecular and intramolecular) and elimination.
-
trans-4-Bromocyclohexanol: This isomer undergoes a highly stereospecific intramolecular SN2 reaction to form a bicyclic ether. This reaction is a classic example of neighboring group participation where the hydroxyl group, after deprotonation, acts as an internal nucleophile.
-
cis-4-Bromocyclohexanol: In contrast, the cis-isomer favors an intermolecular SN2 reaction with an external nucleophile (e.g., hydroxide), resulting in an inversion of stereochemistry at the carbon bearing the bromine.
-
Elimination: Both isomers can also undergo an E2 elimination reaction to yield the same unsaturated product, 3-cyclohexen-1-ol.
The specific outcomes of these reactions are highly dependent on the spatial arrangement of the reacting groups, as illustrated in the reaction pathways below.
Data Presentation
The following table summarizes the key stereoselective reactions of cis- and trans-4-bromocyclohexanol with a base and the resulting products. Note: Specific yields can vary based on reaction conditions.
| Starting Material | Reagent | Major Product(s) | Reaction Type | Diastereoselectivity/Stereospecificity |
| trans-4-Bromocyclohexanol | Base (e.g., NaOH) | Bicyclo[4.1.0]heptan-1-ol | Intramolecular SN2 | Highly stereospecific |
| cis-4-Bromocyclohexanol | Base (e.g., NaOH) | trans-1,4-Cyclohexanediol | Intermolecular SN2 | High, with inversion of configuration |
| cis- & trans-4-Bromocyclohexanol | Base (e.g., NaOH) | 3-Cyclohexen-1-ol | E2 Elimination | Non-stereoselective with respect to the starting isomer |
Reaction Pathways and Mechanisms
The stereochemical outcomes of the reactions of 4-bromocyclohexanol isomers are governed by the principles of SN2 and E2 reactions, particularly the requirement for backside attack in SN2 and anti-periplanar geometry in E2 eliminations.
Intramolecular SN2 Reaction of trans-4-Bromocyclohexanol
The chair conformation of trans-4-bromocyclohexanol allows for an arrangement where the deprotonated hydroxyl group can readily perform a backside attack on the carbon atom bonded to the bromine, leading to the formation of a bicyclic ether.[1] This intramolecular cyclization is a highly favored and stereospecific process for the trans-isomer.
Intermolecular SN2 Reaction of cis-4-Bromocyclohexanol
For cis-4-bromocyclohexanol, the geometry is not conducive for an intramolecular backside attack. Instead, an external nucleophile, such as a hydroxide ion, attacks the carbon-bearing bromine from the side opposite to the C-Br bond. This results in an inversion of stereochemistry at that carbon, leading to the formation of trans-1,4-cyclohexanediol.
E2 Elimination Reaction
Both cis- and trans-4-bromocyclohexanol can undergo elimination upon treatment with a strong base. For the E2 mechanism to occur, a hydrogen atom on a carbon adjacent to the carbon with the leaving group must be in an anti-periplanar orientation to the leaving group. Both isomers can adopt a conformation that allows for this geometric arrangement, leading to the formation of the same elimination product, 3-cyclohexen-1-ol.
Experimental Protocols
The following are generalized protocols for the key stereoselective reactions of 4-bromocyclohexanol. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.
Protocol 1: Intramolecular Cyclization of trans-4-Bromocyclohexanol
Objective: To synthesize bicyclo[4.1.0]heptan-1-ol via intramolecular SN2 reaction.
Materials:
-
trans-4-Bromocyclohexanol
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve trans-4-bromocyclohexanol in a suitable solvent (e.g., a mixture of water and a co-solvent if needed).
-
Add a stoichiometric excess of sodium hydroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude bicyclic ether.
-
Purify the product by distillation or column chromatography as necessary.
Protocol 2: Intermolecular Substitution of cis-4-Bromocyclohexanol
Objective: To synthesize trans-1,4-cyclohexanediol via intermolecular SN2 reaction.
Materials:
-
cis-4-Bromocyclohexanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cis-4-bromocyclohexanol in ethanol.
-
Add a molar excess of sodium hydroxide pellets to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water and extract the product with diethyl ether multiple times.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude trans-1,4-cyclohexanediol by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Logical Workflow for Predicting Reaction Outcomes
The following workflow can be used to predict the major stereochemical outcome of the reaction of a 4-bromocyclohexanol isomer with a base.
Conclusion
The stereoselective reactions of 4-bromocyclohexanol isomers provide excellent examples of how stereochemistry governs reaction pathways. For professionals in drug development and organic synthesis, a thorough understanding of these principles is crucial for the rational design and stereocontrolled synthesis of complex molecular architectures. The protocols and data presented herein serve as a practical guide for applying this knowledge in a laboratory setting.
References
Application Notes and Protocols for the Synthesis of Derivatives from cis-4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives from cis-4-bromocyclohexanol. This starting material is a valuable scaffold for introducing diverse functionalities onto a cyclohexane (B81311) ring, a common motif in pharmacologically active compounds. The protocols detailed below leverage the principles of nucleophilic substitution and elimination reactions to generate a library of substituted cyclohexanol (B46403) derivatives for further investigation in drug discovery and development.
Introduction to the Reactivity of cis-4-Bromocyclohexanol
cis-4-Bromocyclohexanol is a bifunctional molecule containing a hydroxyl group and a bromine atom in a cis-1,4-relationship on a cyclohexane ring. The stereochemistry of this substrate plays a crucial role in its reactivity. Unlike its trans isomer, which can undergo intramolecular cyclization, the cis isomer is predisposed to intermolecular reactions.[1] When treated with a base or nucleophile, cis-4-bromocyclohexanol can undergo two primary competing reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[2][3][4]
The SN2 reaction involves the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry at that center.[2] This results in the formation of a trans-substituted cyclohexane derivative. The competing E2 reaction, facilitated by a strong base, results in the formation of cyclohex-3-en-1-ol.[2][5] The ratio of substitution to elimination products can be influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.
Core Reaction Pathways
The primary reaction pathways for the derivatization of cis-4-bromocyclohexanol are illustrated below. The choice of nucleophile dictates the functionality introduced onto the cyclohexane ring.
Caption: General reaction pathways for cis-4-bromocyclohexanol.
Synthetic Protocols and Quantitative Data
The following section provides detailed experimental protocols for the synthesis of representative derivatives of cis-4-bromocyclohexanol. The quantitative data presented are based on typical yields for analogous reactions and should be considered as estimates for optimization.
Protocol 1: Synthesis of trans-1,4-Cyclohexanediol
This protocol describes the synthesis of trans-1,4-cyclohexanediol via an SN2 reaction using hydroxide (B78521) as the nucleophile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cis-4-bromocyclohexanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Reagent Addition: Add sodium hydroxide (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Saturate the aqueous layer with sodium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system.
| Reagent/Parameter | Condition | Molar Equiv. |
| cis-4-Bromocyclohexanol | - | 1.0 |
| Sodium Hydroxide | - | 2.0 |
| Solvent | THF/Water (1:1) | - |
| Temperature | 70-80 °C (Reflux) | - |
| Reaction Time | 4-6 hours | - |
| Typical Yield | 65-75% | - |
Protocol 2: Synthesis of cis-4-Methoxycyclohexanol (Williamson Ether Synthesis)
This protocol outlines the synthesis of a cyclohexyl ether derivative via a Williamson ether synthesis.
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) and sodium hydride (1.2 eq, 60% dispersion in mineral oil). Cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add a solution of cis-4-bromocyclohexanol (1.0 eq) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylating Agent Addition: To the resulting alkoxide, add methyl iodide (1.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
| Reagent/Parameter | Condition | Molar Equiv. |
| cis-4-Bromocyclohexanol | - | 1.0 |
| Sodium Hydride (60%) | - | 1.2 |
| Methyl Iodide | - | 1.5 |
| Solvent | Anhydrous THF | - |
| Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 12-18 hours | - |
| Typical Yield | 70-80% | - |
Protocol 3: Synthesis of cis-4-Acetoxycyclohexanol (Esterification)
This protocol details the esterification of the hydroxyl group of cis-4-bromocyclohexanol. Note that this reaction does not affect the carbon-bromine bond.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve cis-4-bromocyclohexanol (1.0 eq) in dichloromethane (B109758) (DCM).
-
Reagent Addition: Add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq). Cool the mixture to 0 °C.
-
Acylating Agent Addition: Slowly add acetic anhydride (B1165640) (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water.
-
Extraction: Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
| Reagent/Parameter | Condition | Molar Equiv. |
| cis-4-Bromocyclohexanol | - | 1.0 |
| Acetic Anhydride | - | 1.2 |
| Triethylamine | - | 1.5 |
| 4-DMAP | Catalytic | 0.1 |
| Solvent | Dichloromethane | - |
| Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 2-4 hours | - |
| Typical Yield | 85-95% | - |
Protocol 4: Synthesis of trans-4-Azidocyclohexanol
This protocol describes the synthesis of an azido (B1232118) derivative, a useful precursor for amines and for click chemistry applications.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve cis-4-bromocyclohexanol (1.0 eq) in dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (B81097) (3.0 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
| Reagent/Parameter | Condition | Molar Equiv. |
| cis-4-Bromocyclohexanol | - | 1.0 |
| Sodium Azide | - | 3.0 |
| Solvent | Dimethylformamide | - |
| Temperature | 80-90 °C | - |
| Reaction Time | 24 hours | - |
| Typical Yield | 80-90% | - |
Experimental Workflow and Characterization
A typical workflow for the synthesis and characterization of derivatives from cis-4-bromocyclohexanol is depicted below.
Caption: A standard workflow for synthesis and characterization.
Potential Biological Applications and Signaling Pathways
While the specific biological activities of derivatives from cis-4-bromocyclohexanol are not extensively documented, the substituted cyclohexane scaffold is present in numerous bioactive molecules. Derivatives of cyclohexanol and related structures have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] The synthesized derivatives can be screened against various biological targets to uncover novel therapeutic potential.
For instance, many small molecule inhibitors target protein kinase signaling pathways, which are often dysregulated in diseases like cancer. A hypothetical screening cascade could involve assessing the inhibitory activity of the synthesized compounds against a panel of kinases.
Caption: A hypothetical kinase signaling pathway for screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application of Trans-4-Bromocyclohexanol in Medicinal Chemistry: A Versatile Building Block for Drug Discovery
Introduction
Trans-4-bromocyclohexanol is a valuable bifunctional building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of biologically active molecules. Its cyclohexane (B81311) core provides a three-dimensional framework that can be strategically functionalized to interact with biological targets, while the bromo and hydroxyl groups serve as key reactive handles for introducing diverse chemical moieties. This application note details the use of trans-4-bromocyclohexanol in the synthesis of the mucolytic agent Ambroxol and explores its broader potential in drug discovery, providing detailed experimental protocols and summarizing key data.
Application in the Synthesis of Ambroxol
A prominent application of trans-4-bromocyclohexanol is as a precursor in the synthesis of Ambroxol, a widely used mucolytic agent that helps in clearing mucus from the respiratory tract. The synthesis involves the conversion of trans-4-bromocyclohexanol to the key intermediate, trans-4-aminocyclohexanol (B47343), which is then elaborated to Ambroxol.
Synthetic Pathway Overview
The overall synthetic route from trans-4-bromocyclohexanol to Ambroxol hydrochloride can be depicted as a two-step process. The first step involves the nucleophilic substitution of the bromine atom with an amino group to form trans-4-aminocyclohexanol. This intermediate is then reacted with 2-amino-3,5-dibromobenzaldehyde (B195418) via reductive amination to yield Ambroxol, which is subsequently converted to its hydrochloride salt.
Figure 1: Synthetic pathway from trans-4-bromocyclohexanol to Ambroxol HCl.
Experimental Protocols
Protocol 1: Synthesis of trans-4-Aminocyclohexanol from trans-4-Bromocyclohexanol
This protocol describes the conversion of trans-4-bromocyclohexanol to trans-4-aminocyclohexanol. A common method involves reaction with an ammonia (B1221849) equivalent followed by hydrolysis.
Materials:
-
trans-4-Bromocyclohexanol
-
Phthalimide (B116566) potassium salt
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
Procedure:
-
Gabriel Synthesis: In a round-bottom flask, dissolve trans-4-bromocyclohexanol (1 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate (N-(trans-4-hydroxycyclohexyl)phthalimide), wash with water, and dry.
-
Hydrazinolysis: Suspend the dried intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (4-5 eq) and reflux the mixture for 4-6 hours.
-
Cool the mixture to room temperature and add concentrated HCl to dissolve the product and precipitate phthalhydrazide (B32825).
-
Filter off the phthalhydrazide and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated NaOH solution to precipitate the free amine.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trans-4-aminocyclohexanol.
Protocol 2: Synthesis of Ambroxol from trans-4-Aminocyclohexanol
This protocol details the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form Ambroxol.[1]
Materials:
-
trans-4-Aminocyclohexanol
-
2-Amino-3,5-dibromobenzaldehyde
-
Methanol (B129727) or Ethanol
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Hydrochloric acid (for salt formation)
Procedure:
-
Imine Formation: Dissolve trans-4-aminocyclohexanol (1 eq) and 2-amino-3,5-dibromobenzaldehyde (1 eq) in methanol or ethanol in a round-bottom flask.[2]
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base (imine). The reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride (1.5 - 2 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Ambroxol.
-
Purification and Salt Formation: The crude Ambroxol can be purified by column chromatography or recrystallization.
-
To form the hydrochloride salt, dissolve the purified Ambroxol in a suitable solvent like acetone and add a calculated amount of concentrated hydrochloric acid.[1]
-
The precipitated Ambroxol hydrochloride is then filtered, washed with cold acetone, and dried.[1]
Quantitative Data
The following table summarizes typical yields for the synthesis of Ambroxol hydrochloride.
| Reaction Step | Starting Materials | Product | Typical Yield (%) |
| Nucleophilic Substitution (Gabriel Synthesis) & Hydrazinolysis | trans-4-Bromocyclohexanol, Potassium Phthalimide, Hydrazine Hydrate | trans-4-Aminocyclohexanol | 60-70 |
| Reductive Amination & Salt Formation | trans-4-Aminocyclohexanol, 2-Amino-3,5-dibromobenzaldehyde, NaBH₄, HCl | Ambroxol Hydrochloride | 85-95[1][2] |
Broader Applications in Medicinal Chemistry
The utility of trans-4-bromocyclohexanol extends beyond the synthesis of Ambroxol. Its bifunctional nature makes it a valuable scaffold for generating libraries of compounds for drug discovery programs.
1. Introduction of Diverse Functionalities:
The bromine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and phenols, allowing for the introduction of various pharmacophoric groups. The hydroxyl group can be acylated, alkylated, or oxidized to a ketone, providing further points for diversification.
Figure 2: Functionalization points of trans-4-bromocyclohexanol.
2. Synthesis of Spirocyclic Compounds:
Intramolecular reactions involving the hydroxyl group and a suitably introduced functional group at the 4-position can lead to the formation of spirocyclic structures. Spirocycles are of increasing interest in medicinal chemistry due to their rigid three-dimensional nature, which can lead to improved target binding and selectivity.
3. Use in Structure-Activity Relationship (SAR) Studies:
The cyclohexane ring of trans-4-bromocyclohexanol provides a well-defined and conformationally restricted scaffold. This is advantageous in SAR studies, as it allows for the systematic exploration of the spatial arrangement of substituents and their impact on biological activity.
Trans-4-bromocyclohexanol is a versatile and commercially available building block with significant applications in medicinal chemistry. Its role in the synthesis of the established drug Ambroxol highlights its industrial relevance. Furthermore, its bifunctional nature and stereochemically defined core make it an attractive starting material for the generation of diverse compound libraries for the discovery of new therapeutic agents. The detailed protocols provided herein offer a practical guide for researchers utilizing this valuable intermediate in their synthetic endeavors.
References
Green Chemistry Approaches to 4-Bromocyclohexanol Oxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green oxidation of 4-bromocyclohexanol to 4-bromocyclohexanone (B110694), a key intermediate in pharmaceutical synthesis. The focus is on environmentally benign methods that offer alternatives to traditional heavy-metal-based oxidants.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the context of producing active pharmaceutical ingredients (APIs), the synthesis of 4-bromocyclohexanone from 4-bromocyclohexanol is a critical step. Traditional methods often employ stoichiometric chromium-based reagents, which are toxic and generate hazardous waste. Green chemistry principles encourage the use of safer solvents, catalytic methods, and environmentally friendly oxidants like sodium hypochlorite (B82951) and hydrogen peroxide.[1] This document outlines protocols for several greener alternatives, presenting their methodologies and comparative performance.
Comparative Data of Green Oxidation Methods
The following table summarizes the quantitative data for different green chemistry approaches to the oxidation of secondary alcohols, providing a basis for comparison. Data for 4-bromocyclohexanol is used where available; otherwise, data for the closely related substrate, cyclohexanol (B46403), is presented as a representative model.
| Method | Oxidant | Catalyst/Promoter | Substrate | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| Protocol 1: Hypochlorite Oxidation | Sodium Hypochlorite | Acetic Acid | 4-Bromocyclohexanol | Dichloromethane (B109758) | 0-5 | 1-2 | ~85-95 |
| Protocol 2: TEMPO-Catalyzed Oxidation | Sodium Hypochlorite | TEMPO / NaBr | Secondary Alcohols | Dichloromethane/Water | 0 | 0.5-2 | >95 |
| Protocol 3: H₂O₂ with Tungstate (B81510) Catalyst | Hydrogen Peroxide | Sodium Tungstate / Phase Transfer Catalyst | Cyclohexanol | t-Butanol | 90 | 0.5 | 100 |
| Protocol 4: Enzymatic Oxidation | Air (O₂) | Alcohol Dehydrogenase (ADH) / NADP⁺ / Acetone (B3395972) | rac-Heptan-2-ol | Buffer/n-heptane | 30 | 24 | >99 |
Experimental Protocols
Protocol 1: Direct Oxidation with Sodium Hypochlorite (Bleach)
This protocol utilizes household bleach, an inexpensive and readily available oxidant, with acetic acid to generate the active oxidizing species, hypochlorous acid, in situ.[2]
Materials:
-
4-bromocyclohexanol
-
Dichloromethane (DCM)
-
Glacial acetic acid
-
Sodium hypochlorite solution (~8.25%, household bleach)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-bromocyclohexanol in 50 mL of dichloromethane and 5 mL of glacial acetic acid.[2]
-
Cooling: Cool the flask in an ice bath to 0-5°C with vigorous stirring.[2]
-
Addition of Oxidant: Slowly add approximately 30 mL of sodium hypochlorite solution dropwise using a separatory funnel over 30-40 minutes. It is crucial to maintain the internal temperature below 10°C as the reaction is exothermic.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of dichloromethane.[2]
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers sequentially with two 30 mL portions of saturated sodium bicarbonate solution (to neutralize acetic acid) and then with 30 mL of brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude 4-bromocyclohexanone.[2]
Protocol 2: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite
This method employs a catalytic amount of the stable nitroxyl (B88944) radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to facilitate the oxidation with bleach. This system is highly efficient and selective for the oxidation of primary and secondary alcohols.[3][4]
Materials:
-
4-bromocyclohexanol
-
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Sodium hypochlorite solution (~8.25%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 1 equivalent of 4-bromocyclohexanol, 0.01 equivalents of TEMPO, and 0.1 equivalents of sodium bromide in dichloromethane.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium hypochlorite (1.2-1.5 equivalents) and sodium bicarbonate.
-
Reaction: Cool the organic solution to 0°C and add the aqueous bleach solution dropwise with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC; the reaction is typically rapid.
-
Work-up and Purification: Follow the work-up, washing, and drying steps as described in Protocol 1.
Protocol 3: Hydrogen Peroxide Oxidation with a Tungstate Catalyst
Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. This protocol uses a phase transfer catalyst (PTC) system with sodium tungstate to achieve efficient oxidation of secondary alcohols.[5]
Materials:
-
4-bromocyclohexanol
-
tert-Butanol
-
Sodium tungstate (Na₂WO₄)
-
Tetrabutylammonium (B224687) hydrogen sulfate (phase transfer catalyst)
-
Hydrogen peroxide (30% solution)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 4-bromocyclohexanol, 0.5 mmol of sodium tungstate, and 0.5 mmol of tetrabutylammonium hydrogen sulfate in 2 mL of tert-Butanol.[5]
-
Heating: Heat the reaction mixture to 90°C with rapid stirring.[5]
-
Oxidant Addition: Add 15 mmol of 30% hydrogen peroxide solution dropwise.[5]
-
Reaction Completion: Monitor the reaction by GC or TLC. The conversion of secondary alcohols like cyclohexanol is often complete within 30 minutes.[5]
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 4: Enzymatic Oxidation using an Alcohol Dehydrogenase (ADH)
Biocatalytic oxidations offer high selectivity under mild conditions. This representative protocol uses an alcohol dehydrogenase (ADH) for the non-enantioselective oxidation of a racemic secondary alcohol to the corresponding ketone.[6][7]
Materials:
-
4-bromocyclohexanol
-
Alcohol Dehydrogenase (ADH) (e.g., from Sphingobium yanoikuyae)
-
NADP⁺ (cofactor)
-
Acetone (sacrificial hydrogen acceptor)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7)
-
n-Heptane (for biphasic system)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst containing the ADH in the potassium phosphate buffer.
-
Reaction Mixture: In a reaction vessel, combine the 4-bromocyclohexanol substrate (e.g., 10-50 mM), NADP⁺ (e.g., 1 mM), and acetone (e.g., 10% v/v) in the buffer.[7]
-
Initiation: Add the biocatalyst suspension to the reaction mixture. For hydrophobic substrates, a biphasic system with a solvent like n-heptane can be used to improve substrate availability and product removal.[7]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for 24 hours.[7]
-
Work-up:
-
Stop the reaction by separating the biocatalyst (e.g., centrifugation).
-
Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification: Dry the organic extract and concentrate it to isolate the product. Further purification can be done by column chromatography if necessary.
Visualized Workflows and Pathways
Caption: General experimental workflow for the green oxidation of 4-bromocyclohexanol.
References
- 1. An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Biocatalysis Biocatalytic Methods for Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Intramolecular Substitution Reactions of trans-4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular substitution reactions of halohydrins are a cornerstone of synthetic organic chemistry, providing a powerful method for the stereospecific construction of cyclic ethers. The reactivity of these substrates is profoundly influenced by their stereochemistry. This document provides detailed application notes and protocols for the intramolecular substitution reaction of trans-4-bromocyclohexanol, a classic example of how conformational dynamics and stereoelectronic effects govern reaction pathways. In the presence of a base, trans-4-bromocyclohexanol undergoes an intramolecular SN2 reaction to yield the bicyclic ether, 6-oxabicyclo[3.2.1]octane.[1] Conversely, the cis isomer is unable to achieve the requisite geometry for this intramolecular cyclization and will typically undergo competing reactions such as elimination or intermolecular substitution.[1][2] A thorough understanding of these principles is critical for the rational design of synthetic routes to complex heterocyclic molecules in drug discovery and development.
Reaction Mechanism and Stereochemical Requirements
The intramolecular substitution of trans-4-bromocyclohexanol proceeds via a classic SN2 mechanism. The reaction is initiated by the deprotonation of the hydroxyl group by a base to form a more nucleophilic alkoxide ion. This is followed by an intramolecular backside attack of the alkoxide on the carbon atom bearing the bromine atom, displacing the bromide ion and forming the bicyclic ether.
A critical requirement for this intramolecular SN2 reaction is an anti-periplanar arrangement of the nucleophilic oxygen and the leaving group (bromine). In the context of the cyclohexane (B81311) ring, this necessitates that both the alkoxide and the bromine atom occupy axial positions. While the diequatorial conformation of trans-4-bromocyclohexanol is the most stable, it is conformationally mobile and can ring-flip to the less stable diaxial conformation. It is from this diaxial conformation that the intramolecular SN2 reaction occurs.
Data Presentation
While specific kinetic and yield data for the intramolecular cyclization of trans-4-bromocyclohexanol are not extensively reported in the literature, the following table provides representative data for analogous intramolecular SN2 reactions of halohydrins, which are expected to be comparable.
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| trans-2-Bromocyclohexanol | NaOH | Water/Ether | Room Temperature | 1-2 | High | [1] |
| trans-4-tert-Butylcyclohexyl Tosylate | EtO⁻ | Ethanol | 75 | 19 (relative rate) | N/A | [3] |
Experimental Protocols
The following protocol for the synthesis of 6-oxabicyclo[3.2.1]octane is adapted from established procedures for the intramolecular SN2 cyclization of analogous halohydrins, such as the synthesis of cyclohexene (B86901) oxide from trans-2-bromocyclohexanol.[1]
Protocol 1: Synthesis of 6-Oxabicyclo[3.2.1]octane from trans-4-Bromocyclohexanol
Materials:
-
trans-4-Bromocyclohexanol
-
Sodium hydroxide (B78521) (NaOH)
-
Water (deionized)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Saturated aqueous sodium chloride (brine)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-bromocyclohexanol in a suitable organic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Base Addition: Prepare an aqueous solution of sodium hydroxide (e.g., 2 M) and add it to the solution of trans-4-bromocyclohexanol.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to increase the reaction rate, but this may also promote the competing E2 elimination reaction.
-
Workup: After the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to yield pure 6-oxabicyclo[3.2.1]octane.
Logical Relationships
The outcome of the reaction of 4-bromocyclohexanol with a base is critically dependent on the stereochemistry of the starting material.
Conclusion
The intramolecular substitution reaction of trans-4-bromocyclohexanol serves as an exemplary case study in the field of stereoelectronics and conformational analysis. For professionals in drug development and chemical synthesis, a firm grasp of these principles is indispensable for the strategic design and successful execution of synthetic routes to complex molecular architectures. The protocols and diagrams provided herein offer a practical framework for applying this fundamental knowledge in a laboratory setting. Further quantitative studies on the kinetics and optimization of reaction conditions would be a valuable contribution to the scientific community.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromocyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromocyclohexanol, a key intermediate in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of 4-bromocyclohexanol?
A1: The most prevalent laboratory method for synthesizing 4-bromocyclohexanol is the reaction of cyclohexene (B86901) with N-bromosuccinimide (NBS) in an aqueous solvent system. This reaction proceeds via an electrophilic addition mechanism, where the alkene reacts to form a bromonium ion intermediate, which is then attacked by water to yield the bromohydrin.
Q2: Why is water a critical component of the solvent in this reaction?
A2: Water acts as the nucleophile that attacks the bromonium ion intermediate, leading to the formation of the desired hydroxyl group on the cyclohexane (B81311) ring. In the absence of water or in a non-polar, aprotic solvent like carbon tetrachloride (CCl4), a competing radical substitution reaction known as allylic bromination is favored, which results in the formation of 3-bromocyclohexene (B24779) as the major product.[1][2][3]
Q3: What are the primary side products to expect in this synthesis?
A3: The main potential side products are:
-
3-Bromocyclohexene: Formed via a radical-mediated allylic bromination, especially in non-aqueous solvents or in the presence of radical initiators.[1][4]
-
trans-1,2-Dibromocyclohexane: This can form if the bromide ion (Br-), a byproduct of the reaction, acts as the nucleophile instead of water.[2][5] This is more likely to occur at higher concentrations of bromide.
-
Isomers of 4-bromocyclohexanol: While the reaction of the symmetrical cyclohexene will not have regioselectivity issues for the initial addition, the stereochemistry of the product (cis/trans) can be influenced by the reaction conditions. The anti-addition mechanism is generally favored.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (cyclohexene). The reaction is considered complete when the cyclohexene spot is no longer visible. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of product formation and byproduct identification.
Q5: What are the recommended purification methods for 4-bromocyclohexanol?
A5: After the reaction is complete and the crude product is extracted, purification can be achieved through:
-
Column Chromatography: This is a highly effective method for separating the desired 4-bromocyclohexanol from non-polar byproducts like 3-bromocyclohexene and 1,2-dibromocyclohexane.
-
Distillation under reduced pressure: This method is suitable for separating compounds with different boiling points and can be effective for purifying the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-bromocyclohexanol and provides systematic steps to improve the reaction yield and purity.
Issue 1: Low or No Yield of 4-Bromocyclohexanol
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent System | Ensure the reaction is performed in an aqueous solvent mixture (e.g., water/THF, water/DMSO) to favor bromohydrin formation. The absence of water will lead to allylic bromination.[1][2] |
| Degraded N-Bromosuccinimide (NBS) | Use freshly opened or properly stored NBS. NBS can degrade over time, losing its reactivity. |
| Sub-optimal Reaction Temperature | The reaction is typically carried out at room temperature. Significantly lower temperatures may slow down the reaction rate, while higher temperatures can promote side reactions. |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. If the starting material is still present, allow the reaction to stir for a longer period. |
Issue 2: High Proportion of 3-Bromocyclohexene Byproduct
| Potential Cause | Troubleshooting Steps |
| Insufficient Water in the Reaction Mixture | Increase the proportion of water in the solvent system to outcompete the radical pathway leading to allylic bromination. |
| Presence of Radical Initiators | Ensure the reaction is not unnecessarily exposed to light or heat, which can initiate radical chain reactions.[1] Avoid using solvents like CCl4 which are known to promote radical reactions with NBS.[1][4] |
| Incorrect Reagent Addition Order | Add the NBS to the solution of cyclohexene in the aqueous solvent. |
Issue 3: Formation of significant amounts of 1,2-Dibromocyclohexane
| Potential Cause | Troubleshooting Steps |
| High Concentration of Bromide Ions | This can occur if the reaction is run at a very high concentration. Using a sufficient amount of the aqueous solvent will ensure that water is the predominant nucleophile. |
| Low Water Activity | Ensure that the solvent system is sufficiently aqueous to favor the attack of water over the bromide ion on the bromonium intermediate. |
Experimental Protocol: Synthesis of 4-Bromocyclohexanol from Cyclohexene
This protocol is adapted from established procedures for bromohydrin formation from alkenes.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equivalent) in a mixture of THF (or DMSO) and water (e.g., a 1:1 to 1:4 v/v ratio).
-
Reagent Addition: While stirring the solution at room temperature, add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until all the cyclohexene has been consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-bromocyclohexanol by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Key reaction pathways in the synthesis of 4-bromocyclohexanol.
Caption: Troubleshooting workflow for low yield of 4-bromocyclohexanol.
References
- 1. Question: What is the product of the reaction of cyclohexene with NBS? G.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. syntheticpages.org [syntheticpages.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Bromocyclohexanol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis- and trans-4-bromocyclohexanol. This resource is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A thorough understanding of the physical properties of the cis and trans isomers of 4-bromocyclohexanol is fundamental for developing effective purification strategies. The table below summarizes key data points.
| Property | cis-4-Bromocyclohexanol | trans-4-Bromocyclohexanol |
| Molecular Weight | 179.05 g/mol [1] | 179.05 g/mol [1] |
| Melting Point | Data not readily available | ~113 °C (literature values may vary) |
| Boiling Point | Data not readily available | Data not readily available |
| Appearance | Data not readily available | White crystalline solid |
| Solubility | Generally more polar than the trans isomer | Soluble in many organic solvents |
Note: Specific solubility data in common laboratory solvents is not widely published. It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 4-bromocyclohexanol isomers.
Q1: I have a mixture of cis and trans-4-bromocyclohexanol. Which purification technique is most effective for separating them?
A1: Both fractional crystallization and column chromatography can be effective for separating the diastereomers of 4-bromocyclohexanol. The choice of technique depends on the scale of your experiment, the required purity, and the available resources.
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Fractional Crystallization: This technique is often suitable for larger scale purifications if a significant difference in solubility between the two isomers in a particular solvent can be identified. The trans isomer is often a solid at room temperature, which may facilitate its separation from the potentially liquid or lower-melting cis isomer by careful solvent selection and temperature control.
-
Column Chromatography: This is a highly effective method for achieving high purity, especially for smaller-scale separations.[2][3] Due to the difference in polarity between the cis and trans isomers, they will interact differently with the stationary phase (e.g., silica (B1680970) gel) and elute at different rates.
Q2: I am trying to purify my 4-bromocyclohexanol product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when the solute is impure. Here are some troubleshooting steps:
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Lower the crystallization temperature: Try cooling the solution more slowly and to a lower temperature in an ice bath.
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Change the solvent system: Your compound may be too soluble in the current solvent. Try a solvent in which your compound is less soluble at room temperature but still soluble at elevated temperatures. You can also try a mixed solvent system. Start by dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[4]
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[4]
Q3: My separation of cis and trans isomers by column chromatography is poor. The fractions are all mixed. How can I improve the separation?
A3: Poor separation in column chromatography can be due to several factors. Here's how to troubleshoot:
-
Optimize the mobile phase: The polarity of your eluent is critical.[2] If both isomers are eluting too quickly, your solvent system is too polar. If they are not moving down the column, it is not polar enough.
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give a good separation of the two spots with Rf values between 0.2 and 0.5. A common starting point for compounds like 4-bromocyclohexanol is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate.
-
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band. A broad starting band will lead to broad, overlapping eluted bands.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
Q4: I am concerned about the stability of my 4-bromocyclohexanol isomers during purification. Can they decompose?
A4: 4-bromocyclohexanol isomers can be susceptible to elimination reactions to form cyclohexene (B86901) derivatives, especially in the presence of base or upon heating. The cis isomer, in particular, may be more prone to elimination.
-
Avoid Strong Bases: During workup and purification, avoid using strong bases unless a specific reaction requires it.
-
Minimize Heat Exposure: When removing solvent on a rotary evaporator, use the lowest effective temperature and do not leave the compound on the evaporator for an extended period after the solvent has been removed.
-
Inert Stationary Phase: For column chromatography, silica gel is generally suitable. However, if you observe significant degradation on the column (e.g., streaking on TLC, low recovery), you could consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.
Experimental Protocols
Protocol 1: Purification of trans-4-Bromocyclohexanol by Recrystallization
This protocol assumes you have a crude solid product that is predominantly the trans isomer.
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid completely dissolves.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Protocol 2: Separation of cis- and trans-4-Bromocyclohexanol Isomers by Column Chromatography
-
TLC Analysis:
-
Develop a TLC method to visualize the separation of the two isomers.
-
Test various mobile phase systems, starting with low polarity mixtures (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
The goal is to achieve a clear separation between the two spots. The trans isomer is generally less polar and will have a higher Rf value than the more polar cis isomer.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of sample to be purified.
-
Pack the column with silica gel using either a wet or dry packing method. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the chosen mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Spot each fraction on a TLC plate alongside your crude mixture to identify which fractions contain each isomer.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizing Experimental Workflows
Recrystallization Workflow
References
- 1. 4-Bromocyclohexan-1-ol | C6H11BrO | CID 36120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Reactions of 4-Bromocyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromocyclohexanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 4-bromocyclohexanol?
A1: The most common reactions involving 4-bromocyclohexanol are oxidation to form 4-bromocyclohexanone, and base-mediated elimination or substitution reactions. The stereochemistry of the starting material (cis- or trans-4-bromocyclohexanol) plays a crucial role in the outcome of elimination and substitution reactions.
Q2: What are the expected major products when reacting cis- and trans-4-bromocyclohexanol with a strong base like sodium hydroxide (B78521)?
A2: Both cis- and trans-4-bromocyclohexanol can undergo elimination (E2) to yield the same product: cyclohex-3-en-1-ol. However, they typically form different substitution products.
-
cis-4-Bromocyclohexanol primarily undergoes an S(_N)2 reaction with hydroxide to form trans-4-bromocyclohexane-1,2-diol.
-
trans-4-Bromocyclohexanol can undergo an intramolecular S(_N)2 reaction (Williamson ether synthesis) to form a cyclic ether, 7-oxabicyclo[4.1.0]heptane.[1]
Q3: How can I favor elimination over substitution?
A3: To favor elimination reactions, you should use:
-
A strong, bulky base.
-
A higher reaction temperature.
-
A non-polar, aprotic solvent.
-
A higher concentration of the base.
Q4: What are some common oxidizing agents for converting 4-bromocyclohexanol to 4-bromocyclohexanone?
A4: Common oxidizing agents include sodium hypochlorite (B82951) (bleach) in the presence of acetic acid (a "green" oxidation) and pyridinium (B92312) chlorochromate (PCC).[2] Other reagents like Dess-Martin periodinane or those used in Swern or Jones oxidations can also be employed.
Troubleshooting Guides
Oxidation of 4-Bromocyclohexanol to 4-Bromocyclohexanone
Problem 1: Low yield of 4-bromocyclohexanone.
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or the amount of the oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.
-
-
Possible Cause: Decomposition of the product.
-
Solution: Maintain the recommended reaction temperature. Overheating can lead to side reactions and decomposition. For exothermic reactions, ensure efficient cooling.
-
-
Possible Cause: Inefficient extraction of the product.
-
Solution: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane) to ensure complete recovery of the product from the aqueous layer.
-
Problem 2: Presence of unreacted 4-bromocyclohexanol in the product.
-
Possible Cause: Insufficient oxidizing agent.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent is used. For bleach oxidations, the concentration of the commercial solution can vary, so it may be necessary to use a slight excess.
-
-
Possible Cause: Poor mixing.
-
Solution: Ensure vigorous stirring throughout the reaction, especially in biphasic systems (e.g., bleach oxidation), to maximize the contact between reactants.
-
Problem 3: Formation of unknown side products.
-
Possible Cause (PCC Oxidation): Dehydration of the alcohol.
-
Solution: PCC is generally selective, but acidic impurities can sometimes lead to elimination. Ensure the PCC is of good quality and the reaction is run under anhydrous conditions.[3]
-
-
Possible Cause (Bleach Oxidation): Chlorinated byproducts.
-
Solution: Careful control of the reaction pH and temperature can minimize the formation of chlorinated side products.[4]
-
Base-Mediated Reactions of 4-Bromocyclohexanol
Problem 1: A mixture of elimination and substitution products is obtained.
-
Possible Cause: Reaction conditions favor both pathways.
-
Solution: To favor the desired product, adjust the reaction conditions as outlined in the table below. For example, to favor elimination, use a stronger, bulkier base and a higher temperature. To favor substitution, a less hindered base and lower temperatures are generally preferred.
-
Problem 2: Low yield of the intramolecular etherification product from trans-4-bromocyclohexanol.
-
Possible Cause: Competing elimination reaction.
-
Solution: Use a strong, non-bulky base (like sodium hydride) in an aprotic solvent (like THF) to favor the intramolecular S(_N)2 reaction.[5] Ensure the reaction is run under anhydrous conditions, as water can act as a competing nucleophile.
-
-
Possible Cause: Incorrect stereoisomer.
-
Solution: Verify that the starting material is indeed trans-4-bromocyclohexanol. The cis-isomer cannot undergo this intramolecular reaction due to stereochemical constraints.[1]
-
Data Presentation
Table 1: Qualitative Comparison of Oxidizing Agents for 4-Bromocyclohexanol
| Oxidizing Agent | Typical Yield | Reaction Conditions | Key Considerations |
| Sodium Hypochlorite/Acetic Acid | Good to Excellent | 0-10 °C, Biphasic | "Green" reagent, inexpensive, can produce chlorinated byproducts.[2][4] |
| Pyridinium Chlorochromate (PCC) | High | Room Temperature, Anhydrous CH₂Cl₂ | Mild and selective, but chromium-based reagents are toxic.[6][7] |
| Dess-Martin Periodinane | Good | Room Temperature, CH₂Cl₂ | Mild, no heavy metals, but can be expensive. |
| Jones Reagent (CrO₃/H₂SO₄) | High | 0-20 °C, Acetone | Strong oxidant, high-yielding, but produces chromium waste. |
Experimental Protocols
Protocol 1: Oxidation of 4-Bromocyclohexanol with Sodium Hypochlorite
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-bromocyclohexanol (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath.
-
Addition of Oxidant: Slowly add sodium hypochlorite solution (household bleach, ~1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with dichloromethane (B109758) (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromocyclohexanone.
Protocol 2: Base-Mediated Elimination of 4-Bromocyclohexanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromocyclohexanol (1.0 eq) in ethanol (B145695).
-
Addition of Base: Add a solution of sodium hydroxide (1.5 eq) in ethanol to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude cyclohex-3-en-1-ol. Further purification can be achieved by column chromatography.
Protocol 3: Intramolecular Williamson Ether Synthesis of trans-4-Bromocyclohexanol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF) and sodium hydride (1.2 eq) as a mineral oil dispersion.
-
Addition of Alcohol: Cool the suspension to 0°C and slowly add a solution of trans-4-bromocyclohexanol (1.0 eq) in anhydrous THF.
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent to obtain the cyclic ether.
Visualizations
Caption: Reaction pathways of cis- and trans-4-bromocyclohexanol with a strong base.
Caption: General experimental workflow for 4-bromocyclohexanol reactions.
Caption: Troubleshooting decision tree for 4-bromocyclohexanol reactions.
References
- 1. When trans-4-bromocyclohexanol is treated with base, an intramole... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of 4-Bromocyclohexanol Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 4-bromocyclohexanol production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-bromocyclohexanol suitable for scale-up?
The most common and scalable route to 4-bromocyclohexanol is the reduction of 4-bromocyclohexanone (B110694). This precursor is typically synthesized through the bromination of cyclohexanone. Direct bromination of cyclohexanol (B46403) can also be considered, but may present more challenges in selectivity and purification at scale.
Q2: What are the critical safety concerns during the large-scale production of 4-bromocyclohexanol?
Key safety issues include the handling of bromine or other brominating agents, which are corrosive and toxic. The reduction of 4-bromocyclohexanone with reagents like sodium borohydride (B1222165) is exothermic and generates flammable hydrogen gas, requiring careful temperature control and adequate ventilation. 4-Bromocyclohexanol itself is classified as harmful and an irritant.[1]
Q3: How can the cis/trans isomer ratio of 4-bromocyclohexanol be controlled during scale-up?
The stereochemical outcome of the reduction of 4-bromocyclohexanone is influenced by the choice of reducing agent and reaction conditions. Small reducing agents like sodium borohydride tend to favor the formation of the trans-isomer via axial attack.[2] For enzymatic reductions, specific transaminases can be employed to achieve high diastereoselectivity for the trans-isomer.[3][4]
Q4: What are the common impurities encountered in the large-scale synthesis of 4-bromocyclohexanol?
Common impurities may include unreacted 4-bromocyclohexanone, isomeric byproducts, and residual solvents. Over-reduction to bromocyclohexane (B57405) is also a possibility. The impurity profile is highly dependent on the specific reaction conditions and work-up procedures.
Q5: What purification methods are suitable for 4-bromocyclohexanol at an industrial scale?
While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production.[5] Industrial purification of 4-bromocyclohexanol, which can be an oil or a low-melting solid, typically involves:
-
Distillation: Effective for separating the product from non-volatile impurities.
-
Crystallization: If the product is solid at a suitable temperature, crystallization can be a highly effective method for achieving high purity.
-
Liquid-liquid extraction: Used during the work-up to remove water-soluble impurities.
Troubleshooting Guides
Issue 1: Low Yield of 4-Bromocyclohexanol
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | Monitor reaction progress using appropriate analytical techniques (e.g., GC, HPLC, TLC). Extend reaction time if necessary. |
| Suboptimal reaction temperature | Ensure the reaction temperature is maintained within the optimal range for the chosen reducing agent. Note that the reduction is exothermic and may require cooling. |
| Degradation of reducing agent | Use fresh, high-quality reducing agents. Sodium borohydride can decompose in the presence of moisture. |
| Product loss during work-up | 4-Bromocyclohexanol has some water solubility. Ensure efficient extraction with an appropriate organic solvent. Perform multiple extractions for better recovery. |
Issue 2: Undesirable Cis/Trans Isomer Ratio
| Potential Cause | Troubleshooting Action |
| Incorrect choice of reducing agent | For a higher proportion of the trans-isomer, smaller reducing agents like sodium borohydride are generally preferred. For specific stereochemical outcomes, consider enzymatic reduction.[2][3] |
| Reaction temperature fluctuations | Maintain strict temperature control, as it can influence the stereoselectivity of the reduction. |
| Solvent effects | The polarity of the solvent can influence the approach of the hydride to the carbonyl group. Evaluate different solvent systems during process development. |
Issue 3: Product Purity Issues
| Potential Cause | Troubleshooting Action |
| Presence of unreacted starting material | Ensure the reaction goes to completion. Consider a slight excess of the reducing agent. |
| Formation of byproducts | Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions. Analyze the byproduct profile to understand their formation mechanism. |
| Inefficient purification | For distillation, ensure the column has sufficient theoretical plates. For crystallization, perform solvent screening to find an optimal system for selective precipitation of the desired isomer. |
Quantitative Data
Table 1: Typical Reaction Parameters for Sodium Borohydride Reduction of 4-Bromocyclohexanone
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Solvent | Methanol (B129727) | Methanol or Ethanol |
| Temperature | 0-25°C | 0-25°C (with cooling) |
| Molar Ratio (NaBH₄:Ketone) | 1.1 : 1 | 1.1 - 1.2 : 1 |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
| Typical trans:cis Ratio | ~4:1 | ~3:1 to 4:1 |
Table 2: Comparison of Purification Methods at Scale
| Method | Advantages | Disadvantages |
| Distillation | Good for removing non-volatile impurities. Scalable. | May not effectively separate cis/trans isomers. Thermal stress on the product. |
| Crystallization | Can provide high purity and potentially separate isomers. Scalable. | Requires the product to be a solid. Solvent selection is critical. |
| Chromatography | High resolution for isomer separation. | Generally not cost-effective or practical for large-scale production. |
Experimental Protocols
Protocol 1: Pilot-Scale Production of 4-Bromocyclohexanol via Sodium Borohydride Reduction
Materials:
-
4-Bromocyclohexanone (1.0 kg, 5.65 mol)
-
Methanol (10 L)
-
Sodium borohydride (0.26 kg, 6.87 mol)
-
3M Hydrochloric acid (for quenching)
-
Dichloromethane (B109758) (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromocyclohexanone in methanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 15°C. Hydrogen gas will be evolved.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture again to 0-5°C and slowly quench by adding 3M HCl until the pH is acidic and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 2 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain crude 4-bromocyclohexanol.
-
Purify the crude product by vacuum distillation or crystallization.
Visualizations
Caption: Experimental workflow for the production of 4-bromocyclohexanol.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. 4-Bromocyclohexan-1-ol | C6H11BrO | CID 36120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
- 5. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromocyclohexanol Oxidation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the oxidation of 4-bromocyclohexanol to 4-bromocyclohexanone (B110694).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive oxidizing agent.- Insufficient amount of oxidizing agent.- Reaction temperature is too low.- Poor quality starting material. | - Use a fresh batch of the oxidizing agent.- Ensure the correct stoichiometry of the oxidizing agent is used (typically 1.1-1.5 equivalents).- Gradually increase the reaction temperature while monitoring for side product formation.- Verify the purity of 4-bromocyclohexanol via techniques like NMR or melting point analysis. |
| Formation of Side Products | - Over-oxidation to a carboxylic acid (with strong oxidants).- Elimination reaction to form cyclohex-3-en-1-ol, particularly under basic conditions.[1][2]- Incomplete reaction leaving unreacted starting material. | - For primary alcohols, distillation of the aldehyde as it forms can prevent over-oxidation.[3]- Maintain neutral or acidic conditions to minimize elimination side reactions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material.[4] |
| Difficult Product Isolation | - Emulsion formation during aqueous workup.- Co-elution of product and impurities during chromatography. | - Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.- Optimize the solvent system for column chromatography to achieve better separation. |
| Reaction Exothermicity | - The oxidation reaction, particularly with sodium hypochlorite (B82951), can be exothermic.[4] | - Add the oxidizing agent dropwise while cooling the reaction mixture in an ice bath to maintain the desired temperature.[4] |
| Chromium Waste | - Use of chromium-based reagents like Jones Reagent and PCC generates hazardous chromium waste.[5] | - Consider using "greener" alternatives such as TEMPO-catalyzed oxidation with sodium hypochlorite or Dess-Martin Periodinane (DMP) oxidation.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 4-bromocyclohexanol?
A1: The oxidation of 4-bromocyclohexanol to 4-bromocyclohexanone is a standard transformation in organic synthesis.[5] Common methods include the use of Jones reagent (CrO₃/H₂SO₄), Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and sodium hypochlorite (bleach), often in the presence of a catalyst like TEMPO.[4][5][6]
Q2: How do I choose the best oxidizing agent for my experiment?
A2: The choice of oxidizing agent depends on several factors, including the scale of your reaction, sensitivity of your substrate to acidic or basic conditions, and environmental considerations.[5] For high yields with a robust substrate, Jones reagent is effective but produces chromium waste.[5] PCC is a milder chromium-based oxidant.[4] DMP is a mild and selective option that avoids heavy metals but can be expensive.[5] A green and cost-effective alternative is the use of sodium hypochlorite.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).[4][6] A spot for the starting material (4-bromocyclohexanol) should gradually be replaced by a new spot for the product (4-bromocyclohexanone).
Q4: What is the expected yield for the oxidation of 4-bromocyclohexanol?
A4: The yield is highly dependent on the chosen method and reaction conditions. With optimized protocols, yields can be quite high. For instance, the oxidation of a similar substrate, 4-methylcyclohexanol, with TEMPO/sodium hypochlorite gave a 94% yield.[5]
Q5: Are there any specific safety precautions for these oxidation reactions?
A5: Yes. Chromium-based reagents like Jones reagent and PCC are toxic and should be handled with appropriate personal protective equipment in a fume hood.[4][6] Reactions involving strong acids or bases should also be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
The following table summarizes the performance of various oxidizing agents for the conversion of cyclohexanol (B46403) derivatives to the corresponding cyclohexanones.
| Oxidizing Agent | System | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Solvent | Key Considerations |
| Jones Reagent | CrO₃/H₂SO₄ | Nortricyclanol | Nortricyclanone | 88 | 3 hours | 20 | Acetone (B3395972) | Strong oxidant, high yield, generates chromium waste.[5] |
| PCC | Pyridinium Chlorochromate | 4-Bromocyclohexanol | 4-Bromocyclohexanone | High (implied) | - | 0 | Dichloromethane (B109758) | Mild oxidant, good for sensitive substrates, chromium-based.[4][5] |
| TEMPO/NaOCl | TEMPO/Sodium Hypochlorite | 4-Methylcyclohexanol | 4-Methylcyclohexanone | 94 | 5 minutes | 0 | Toluene/Water | "Green" oxidant, fast reaction, cost-effective.[5] |
| DMP | Dess-Martin Periodinane | (2-Bromo-1-hydroxyethyl)MIDA boronate | α-Bromoacetyl MIDA Boronate | Good (qualitative) | 1 hour | 0 | - | Mild and selective, no heavy metals, can be expensive.[5] |
Experimental Protocols
Jones Oxidation
This procedure is adapted from the oxidation of nortricyclanol and is applicable to 4-bromocyclohexanol.[5][6]
-
Reagent Preparation (Jones Reagent): Dissolve 70 g of chromium trioxide in 100 mL of water. Cool the solution in an ice bath and cautiously add 61 mL of concentrated sulfuric acid, followed by 200 mL of water.[5]
-
Reaction: Dissolve 1 mole of 4-bromocyclohexanol in acetone and cool to 0–5°C. Add the prepared Jones reagent dropwise while maintaining the temperature at approximately 20°C with vigorous stirring.[5]
-
Monitoring and Workup: Continue stirring for 3 hours after the addition is complete.[5] Monitor the reaction by TLC. Quench the reaction by adding sodium bisulfite until the brown color disappears.[5] Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ether).[5]
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.[5] Remove the solvent under reduced pressure and purify the resulting 4-bromocyclohexanone by distillation or chromatography.[5]
Pyridinium Chlorochromate (PCC) Oxidation
This is a general procedure for the oxidation of secondary alcohols.[4][5]
-
Reaction Setup: Suspend 1.5 equivalents of PCC in anhydrous dichloromethane in a round-bottom flask.[5]
-
Addition of Alcohol: Dissolve 1 equivalent of 4-bromocyclohexanol in anhydrous dichloromethane and add it to the PCC suspension at 0°C.[5]
-
Reaction and Workup: Allow the mixture to stir at room temperature and monitor by TLC.[5] Upon completion, dilute with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove chromium salts.[5]
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-bromocyclohexanone.[5]
Green Oxidation using Sodium Hypochlorite and Acetic Acid
This method is an environmentally friendly alternative.[4]
-
Reaction Setup: Dissolve 4-bromocyclohexanol in a mixture of dichloromethane and glacial acetic acid and cool to 0-5°C in an ice bath.[4]
-
Addition of Oxidant: Add sodium hypochlorite solution (household bleach) dropwise, ensuring the internal temperature does not exceed 10°C.[4]
-
Reaction and Quenching: Stir at 0-5°C for 1-2 hours, monitoring by TLC.[4] Quench any excess oxidant with saturated sodium bisulfite solution.[4]
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic layers.[4] Wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[4] Concentrate under reduced pressure to obtain the crude product.[4]
Visualizations
References
stability and recommended storage conditions for 4-bromocyclohexanol
Technical Support Center: 4-Bromocyclohexanol
This guide provides essential information on the , tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-bromocyclohexanol?
A1: 4-Bromocyclohexanol is a combustible liquid and presents several health hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.
Q2: What are the recommended long-term storage conditions for 4-bromocyclohexanol?
A2: For long-term stability, 4-bromocyclohexanol should be stored at room temperature in a tightly sealed container.[2][3] The storage area must be dry and well-ventilated.[2] To prevent degradation from atmospheric components, storing the compound under an inert atmosphere, such as nitrogen or argon, is advisable.[4]
Q3: Are there any chemicals that are incompatible with 4-bromocyclohexanol?
A3: Yes, 4-bromocyclohexanol should not be stored with strong oxidizing agents or strong bases.[5] Contact with these substances can lead to decomposition of the compound. The cis and trans isomers of 4-bromocyclohexanol may react differently with bases, potentially leading to different degradation products.
Q4: Is there a difference in stability between the cis and trans isomers of 4-bromocyclohexanol?
Q5: Can I store 4-bromocyclohexanol in a refrigerator or freezer?
A5: The recommended storage temperature is room temperature.[3] While refrigeration is not specified as harmful, it is essential to prevent moisture condensation, which could occur when the cold container is opened in a humid environment. If refrigeration is necessary, the container should be allowed to warm to room temperature before opening.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in color or appearance of the solid/liquid. | Decomposition due to exposure to air, light, or contaminants. | It is recommended to verify the purity of the material using an appropriate analytical technique (e.g., NMR, GC-MS) before use. If significant degradation is detected, the product should be disposed of according to institutional safety protocols. |
| Inconsistent experimental results. | Potential degradation of the starting material. Isomeric impurity. | Confirm the identity and purity of the 4-bromocyclohexanol. Consider that different isomers may lead to different reaction outcomes. Store the compound under an inert atmosphere to minimize degradation. |
| Precipitation observed in a solution. | The compound may have low solubility in the chosen solvent at a particular temperature. | Ensure the solvent is appropriate for your application and consider gentle warming or sonication to aid dissolution. Verify the compound's solubility in your specific solvent system. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | Room Temperature | [3] |
| Flash Point | 63 °C (145 °F) - closed cup | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [5] |
Experimental Protocols
General Protocol for Assessing the Stability of 4-Bromocyclohexanol
This protocol provides a general framework for evaluating the stability of 4-bromocyclohexanol under various conditions.
-
Sample Preparation:
-
Accurately weigh a known amount of 4-bromocyclohexanol into several amber glass vials.
-
If testing stability in solution, dissolve the compound in a pre-determined, high-purity solvent.
-
Blanket the headspace of the vials with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., room temperature, elevated temperature, exposure to light, presence of humidity).
-
Include a control sample stored under ideal conditions (room temperature, dark, inert atmosphere).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Analyze the sample using a suitable analytical method to determine the purity and identify any degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are appropriate techniques.
-
Compare the results to the initial (time 0) analysis to quantify the extent of degradation.
-
-
Data Interpretation:
-
Plot the percentage of remaining 4-bromocyclohexanol against time for each storage condition to determine the degradation rate.
-
Identify and quantify any major degradation products to understand the decomposition pathways.
-
Visual Diagrams
Caption: Workflow for safe handling and storage of 4-bromocyclohexanol.
References
- 1. Solved cis-4-Bromocyclohexanol and trans-4-Bromocyclohexanol | Chegg.com [chegg.com]
- 2. 4-Bromocyclohexanol|lookchem [lookchem.com]
- 3. When trans-4-bromocyclohexanol is treated with base, an intramole... | Study Prep in Pearson+ [pearson.com]
- 4. Stability of cis vs trans isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. trans-4-Bromocyclohexanol - Hazardous Agents | Haz-Map [haz-map.com]
troubleshooting common issues in 4-bromocyclohexanone synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-bromocyclohexanone.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems during the synthesis of 4-bromocyclohexanone.
Issue 1: Low or No Yield of 4-Bromocyclohexanone
Symptoms:
-
Minimal or no product detected by TLC or other analytical methods.
-
Recovery of a large amount of starting material (cyclohexanone or 4-bromocyclohexanol).
Possible Causes & Solutions:
-
Inactive Reagents or Catalyst: The brominating agent (e.g., bromine, NBS) may have degraded, or the Lewis acid catalyst (e.g., AlBr₃) may be inactive due to moisture.[1]
-
Solution: Use fresh, high-purity reagents. Ensure Lewis acid catalysts are handled under anhydrous conditions.
-
-
Insufficient Enol/Enolate Formation: The reaction proceeds via an enol or enolate intermediate. For acid-catalyzed reactions, the presence of a strong acid catalyst is crucial.[2]
-
Solution: Ensure an appropriate acid catalyst (e.g., HBr, AcOH) is used in the correct amount to facilitate enol formation.[2]
-
-
Suboptimal Reaction Temperature: Some bromination reactions require specific temperature ranges to proceed efficiently.[2] Excessively high temperatures can lead to decomposition.[2]
-
Solution: Experiment with incrementally increasing the reaction temperature while monitoring the reaction progress. For the oxidation of 4-bromocyclohexanol with NaOCl, maintain a temperature of 0-5°C during the addition of the oxidant.[3]
-
-
Incomplete Oxidation: When synthesizing from 4-bromocyclohexanol, the oxidizing agent may not be sufficient or reactive enough.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent. Monitor the reaction by TLC until the starting material is consumed.[4]
-
Issue 2: Formation of Multiple Products (e.g., Di-brominated Species)
Symptoms:
-
Multiple spots on TLC analysis of the crude product.
-
GC-MS or NMR analysis indicates the presence of di-brominated cyclohexanone (B45756) or other side products.
Possible Causes & Solutions:
-
Excess Brominating Agent: Using too much of the brominating agent can lead to the formation of di-brominated and other poly-brominated products.
-
Solution: Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to the reaction mixture to maintain a low concentration.
-
-
High Reaction Temperature: Higher temperatures can sometimes reduce selectivity.
-
Solution: Lowering the reaction temperature can often reduce the rate of side reactions.[2]
-
-
Inappropriate Solvent: The choice of solvent can influence the selectivity of the reaction.
-
Solution: For radical brominations with NBS, non-polar solvents are often used.[2]
-
Issue 3: Difficulty in Product Purification
Symptoms:
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
Contamination with byproducts that are difficult to separate by column chromatography.
Possible Causes & Solutions:
-
Succinimide Byproduct (from NBS): Succinimide is a common byproduct when using N-bromosuccinimide and can be challenging to remove.[2]
-
Solution: Succinimide is soluble in water. Thoroughly wash the organic layer with water during the work-up.
-
-
Acidic Impurities: Residual acid catalyst or acidic byproducts can interfere with purification.
-
Solution: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities.[3]
-
-
Co-eluting Impurities: Some byproducts may have similar polarity to the desired product, making separation by chromatography difficult.
-
Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-bromocyclohexanone?
A1: The two main synthetic routes are the direct bromination of cyclohexanone and the oxidation of 4-bromocyclohexanol.[4]
Q2: Which catalyst is typically used for the direct bromination of cyclohexanone?
A2: Lewis acids such as iron (Fe) or aluminum bromide (AlBr₃) are commonly used as catalysts to activate molecular bromine and facilitate selective bromination.[5]
Q3: What are the advantages of the "green" oxidation of 4-bromocyclohexanol using sodium hypochlorite (B82951) (bleach)?
A3: This method is considered environmentally friendly, cost-effective, and uses a less toxic and readily available oxidizing agent compared to traditional methods using heavy metals like chromium.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the consumption of the starting material and the formation of the product.[3][4]
Q5: What are the recommended storage conditions for 4-bromocyclohexanone?
A5: 4-Bromocyclohexanone should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]
Data Presentation
Table 1: Comparison of Oxidation Protocols for 4-Bromocyclohexanol
| Feature | Protocol A: Green Oxidation (NaOCl) | Protocol B: Classic Oxidation (PCC) |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) in Acetic Acid | Pyridinium Chlorochromate (PCC) |
| Advantages | Environmentally friendly, cost-effective, reduced toxicity.[3] | High-yield, mild, and selective.[3] |
| Disadvantages | May require careful temperature control. | PCC is toxic and carcinogenic.[3] |
| Typical Solvent | Dichloromethane (B109758)/Acetic Acid[3] | Dichloromethane |
| Work-up | Quench with NaHSO₃, wash with NaHCO₃.[3] | Filtration through silica/celite. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromocyclohexanone via Oxidation of 4-Bromocyclohexanol with NaOCl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromocyclohexanol (e.g., 5.0 g) in a mixture of dichloromethane (50 mL) and glacial acetic acid (5 mL).[3]
-
Cooling: Cool the flask in an ice bath to 0-5°C with vigorous stirring.[3]
-
Addition of Oxidant: Add sodium hypochlorite solution (~8.25%, ~30 mL) dropwise via a separatory funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10°C.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: Quench the reaction by adding a saturated sodium bisulfite solution. Transfer the mixture to a separatory funnel.[3]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 4-bromocyclohexanone.[3]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Purification of 4-Bromocyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted reagents from 4-bromocyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude 4-bromocyclohexanol reaction mixture?
A1: Common impurities can include unreacted starting materials such as 4-bromocyclohexanone (B110694) or cyclohexanol, the reducing agent (e.g., sodium borohydride) and its boron-containing byproducts, or brominating agents (e.g., N-bromosuccinimide). Solvents used in the reaction and workup are also present.
Q2: How can I monitor the progress of the purification process?
A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification. By spotting the crude mixture, the fractions from purification (e.g., from column chromatography), and the purified product on a TLC plate, you can visualize the separation of 4-bromocyclohexanol from its impurities.
Q3: Is 4-bromocyclohexanol a single compound?
A3: 4-Bromocyclohexanol exists as two stereoisomers: cis-4-bromocyclohexanol and trans-4-bromocyclohexanol. The synthesis and purification procedures will typically yield a mixture of these isomers. Their separation requires careful chromatographic techniques.
Troubleshooting Guides
Problem 1: Emulsion Formation During Aqueous Extraction
Issue: During the workup of the reaction mixture, a stable emulsion forms between the organic and aqueous layers in the separatory funnel, making separation difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Vigorous Shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of Fine Solid Particulates | Add a small amount of a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. |
| High Concentration of Reactants/Products | Dilute the mixture with more of the organic solvent and/or water. |
Problem 2: Difficulty with Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
Possible Causes and Solutions:
| Cause | Solution |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The boiling point of the solvent is lower than the melting point of the compound. | Choose a solvent with a higher boiling point. |
| Insoluble impurities are present. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
Issue 2: No crystals form, even after the solution has cooled.
Possible Causes and Solutions:
| Cause | Solution |
| The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound. |
Problem 3: Poor Separation During Column Chromatography
Issue: The desired product, 4-bromocyclohexanol, co-elutes with impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect solvent system (mobile phase). | The polarity of the eluent is critical. Use TLC to determine an optimal solvent system that gives good separation between your product and the impurities. A good starting point for polar compounds like alcohols is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). |
| Column was packed improperly. | Ensure the stationary phase (silica gel) is packed uniformly to avoid channeling. |
| The sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a narrow band. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.06 g/mol |
| Boiling Point | 225.5 °C at 760 mmHg[1] |
| Melting Point (trans-isomer) | Data not consistently available in searched resources. |
| Melting Point (cis-isomer) | Data not readily available in searched resources. |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and acetone. Sparingly soluble in non-polar solvents like hexanes. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Water-Soluble Reagents
This procedure is typically performed after the reduction of 4-bromocyclohexanone with a reducing agent like sodium borohydride.
-
Quenching the Reaction: Carefully and slowly add a dilute acid (e.g., 1 M HCl) to the reaction mixture to neutralize any unreacted reducing agent and to protonate the alkoxide intermediate. Monitor the pH to ensure it is neutral or slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water to remove water-soluble byproducts.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-bromocyclohexanol.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude 4-bromocyclohexanol in a minimal amount of the chosen eluent or a volatile solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions in test tubes.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure 4-bromocyclohexanol.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
-
Choose a Solvent: Select a solvent or solvent pair in which 4-bromocyclohexanol is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include hexanes/ethyl acetate (B1210297) mixtures.
-
Dissolve the Crude Product: In a flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and allow them to air dry or dry in a desiccator.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the purification of 4-bromocyclohexanol from a crude reaction mixture.
Caption: General workflow for the purification of 4-bromocyclohexanol.
References
preventing elimination side reactions of 4-bromocyclohexanol
Welcome to the technical support center for experiments involving 4-bromocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this compound, with a specific focus on preventing undesired elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using 4-bromocyclohexanol as a substrate?
A1: When reacting 4-bromocyclohexanol with a nucleophile/base, the two primary competing pathways are nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2). The desired reaction is often substitution, where the bromine atom is replaced by a nucleophile. The main side reaction is typically E2 elimination, which leads to the formation of cyclohexene (B86901) derivatives. The stereochemistry of the starting material (cis or trans) also plays a critical role, with trans-4-bromocyclohexanol capable of undergoing an intramolecular S(_N)2 reaction to form a bicyclic ether.[1][2]
Q2: Which factors have the most significant impact on favoring substitution over elimination?
A2: Several factors influence the reaction pathway. The most critical are:
-
Nucleophile/Base Strength: Strong, bulky bases favor E2 elimination, while good nucleophiles that are weak bases favor S(_N)2 substitution.[3]
-
Temperature: Higher temperatures favor elimination reactions due to a greater increase in entropy.[4][5]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can favor S(_N)2 reactions. However, with strongly basic nucleophiles, E2 may still dominate for secondary halides like 4-bromocyclohexanol.[6][7] Protic solvents (e.g., ethanol (B145695), water) can promote S(_N)1 and E1 pathways.
-
Stereochemistry: The spatial arrangement of the bromine and hydroxyl groups, and the accessibility of β-hydrogens, significantly influences the reaction outcome.[1][8]
Q3: Why does trans-4-bromocyclohexanol sometimes yield a bicyclic ether instead of the expected substitution or elimination product?
A3: In the presence of a base, the hydroxyl group of trans-4-bromocyclohexanol can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon atom bearing the bromine in an intramolecular S(_N)2 reaction. This "backside attack" is possible due to the favorable conformation the molecule can adopt, leading to the formation of a stable bicyclic ether (6-oxabicyclo[3.2.1]octane).[1][2] This pathway is not possible for the cis isomer because the stereochemistry prevents the alkoxide from achieving the correct orientation for backside attack.[1]
Troubleshooting Guides
Issue 1: My reaction is yielding primarily the elimination product (cyclohexen-1-ol derivative). How can I favor the substitution product?
This is a common issue stemming from the inherent competition between elimination and substitution pathways. Here’s a step-by-step guide to troubleshoot this problem:
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Lower the Reaction Temperature | Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. Lowering the temperature will disproportionately slow the rate of elimination.[4] | Run the reaction at room temperature or below (e.g., 0 °C or -20 °C). Monitor the reaction progress over a longer period. |
| 2. Choose a Weaker, Less Hindered Base | Strong, bulky bases (e.g., potassium tert-butoxide) are excellent for promoting E2 elimination. A less basic nucleophile is less likely to abstract a proton.[9] | If your nucleophile is also a strong base, consider using a milder base or a nucleophile with lower basicity (e.g., azide (B81097), cyanide).[10][11] |
| 3. Change the Solvent | Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) enhance the nucleophilicity of anionic nucleophiles without solvating them as strongly as protic solvents, favoring the S(_N)2 pathway.[6][12] | Switch from a protic solvent like ethanol to a polar aprotic solvent like DMSO or DMF. Be aware that with very strong bases, elimination may still be significant. |
| 4. Use a Good Nucleophile that is a Weak Base | Nucleophiles like azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻) are excellent for S(_N)2 reactions and are less prone to causing elimination.[10][11] | If your desired product allows, consider using a nucleophile from this category. For example, an azide can later be reduced to an amine.[10] |
Issue 2: The reaction of trans-4-bromocyclohexanol is not proceeding as expected, and I'm isolating a complex mixture of products.
The stereochemistry of trans-4-bromocyclohexanol allows for a unique intramolecular reaction. Uncontrolled conditions can lead to a mix of intramolecular and intermolecular products.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Control Base Stoichiometry | Using a large excess of a strong external base/nucleophile can lead to competition between the desired intramolecular cyclization and intermolecular substitution or elimination. | Use one equivalent of a strong, non-nucleophilic base (e.g., NaH) to form the internal alkoxide, favoring the intramolecular pathway. If an intermolecular reaction is desired, use a large excess of the external nucleophile. |
| 2. Dilute Reaction Conditions | Intramolecular reactions are favored at high dilution, as the probability of one end of the molecule reacting with the other is higher than two different molecules reacting. | Run the reaction at a lower concentration (e.g., 0.05-0.1 M) to favor the formation of the bicyclic ether. |
| 3. Ensure Anhydrous Conditions | Water can compete as a nucleophile and can also affect the reactivity of the base. | Use anhydrous solvents and reagents to prevent unwanted side reactions. |
Data Presentation: Substitution vs. Elimination
The following table summarizes the expected major products under various reaction conditions for the reaction of cis-4-bromocyclohexanol with a nucleophile/base. This data is illustrative and based on general principles of organic reactivity. Actual yields will vary based on specific experimental conditions.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product | Predominant Mechanism |
| NaN₃ (Sodium Azide) | DMSO | 25-50 °C | 4-Azidocyclohexanol | S(_N)2 |
| NaCN (Sodium Cyanide) | Ethanol/Water | Reflux | 4-Cyanocyclohexanol & Cyclohex-3-en-1-ol | S(_N)2 / E2 |
| NaOH (Sodium Hydroxide) | Ethanol | Reflux | Cyclohex-3-en-1-ol | E2 |
| t-BuOK (Potassium tert-butoxide) | t-BuOH | Reflux | Cyclohex-3-en-1-ol | E2 |
| CH₃OH (Methanol) | Methanol | Reflux | 4-Methoxycyclohexanol & Cyclohex-3-en-1-ol | S(_N)1 / E1 |
Experimental Protocols
Protocol 1: S(_N)2 Reaction with Sodium Azide to Minimize Elimination
This protocol describes the synthesis of 4-azidocyclohexanol from cis-4-bromocyclohexanol, favoring the substitution product.
Materials:
-
cis-4-Bromocyclohexanol (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in anhydrous DMSO.
-
Addition of Substrate: Add cis-4-bromocyclohexanol to the flask.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.[13]
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-azidocyclohexanol.
Protocol 2: Intramolecular Williamson Ether Synthesis of trans-4-Bromocyclohexanol
This protocol details the formation of 6-oxabicyclo[3.2.1]octane from trans-4-bromocyclohexanol.
Materials:
-
trans-4-Bromocyclohexanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Base Addition: Carefully add the sodium hydride to the THF.
-
Substrate Addition: Dissolve trans-4-bromocyclohexanol in a small amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting bicyclic ether can be purified by distillation.
Visualizations
Caption: Factors influencing the competition between S(_N)2 and E2 reactions.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting flowchart for minimizing elimination side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. When trans-4-bromocyclohexanol is treated with base, an intramole... | Study Prep in Pearson+ [pearson.com]
- 3. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa... | Study Prep in Pearson+ [pearson.com]
- 9. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
analytical methods for assessing purity of 4-bromocyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 4-bromocyclohexanol. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of 4-bromocyclohexanol?
A1: The primary methods for assessing the purity of 4-bromocyclohexanol are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS), often coupled with GC (GC-MS), is used for the identification of impurities.
Q2: What are the common impurities found in 4-bromocyclohexanol samples?
A2: Common impurities can include:
-
Isomers: cis-4-bromocyclohexanol.
-
Starting materials: Cyclohexene (B86901) or cyclohexanol, depending on the synthetic route.
-
Byproducts of synthesis: 4-bromocyclohexanone (B110694) (oxidation product), dibrominated cyclohexanes, and cyclohexene oxide.[1]
-
Residual solvents: Solvents used during synthesis and purification, such as dichloromethane (B109758) or diethyl ether.
Q3: My GC chromatogram shows a split peak for 4-bromocyclohexanol. What could be the cause?
A3: Peak splitting in the GC analysis of polar compounds like alcohols can be caused by several factors:
-
Poor injection technique: A slow injection can lead to inefficient vaporization. Using an autosampler is recommended for consistency.[2]
-
Column overloading: Injecting a sample that is too concentrated can saturate the stationary phase.[2] Try diluting your sample.
-
Inlet issues: An active or contaminated inlet liner can interact with the analyte. Ensure the liner is deactivated and clean.[3]
-
Improper column installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.[3]
Q4: I am observing significant peak tailing in my HPLC analysis of 4-bromocyclohexanol. How can I resolve this?
A4: Peak tailing for polar analytes like 4-bromocyclohexanol in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[4] Here are some troubleshooting steps:
-
Mobile phase pH: The hydroxyl group of 4-bromocyclohexanol can interact with residual silanols on the silica-based stationary phase. Operating at a lower pH (e.g., 2-3) can suppress the ionization of these silanols and reduce tailing.[5][6]
-
Use of an end-capped column: Employing a column with end-capping can shield the residual silanols, minimizing secondary interactions.[6]
-
Column contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent is recommended.[4]
-
Extra-column effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[6]
Q5: How can I confirm the identity of an unknown peak in my chromatogram?
A5: If you are using a mass spectrometer detector (GC-MS or LC-MS), the mass spectrum of the unknown peak can be used for structural elucidation. If you are using a non-mass-selective detector like a Flame Ionization Detector (FID) or a UV detector, you would need to inject authentic standards of potential impurities and compare their retention times with the unknown peak.
Experimental Protocols
Gas Chromatography (GC)
This protocol provides a general starting point for the analysis of 4-bromocyclohexanol using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Methodology:
-
Sample Preparation: Prepare a solution of 4-bromocyclohexanol in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram using the parameters outlined in the table below.
-
Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Program | Initial Temp: 80 °C, hold for 2 minRamp: 10 °C/min to 220 °CFinal Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for the analysis of 4-bromocyclohexanol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Methodology:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). If peak tailing is observed, add 0.1% formic acid or phosphoric acid to the mobile phase to adjust the pH to around 2-3.[7]
-
Sample Preparation: Dissolve 4-bromocyclohexanol in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the analysis using the parameters below.
-
Analysis: Determine the purity by calculating the area percentage of the main peak.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring a ¹H NMR spectrum for purity assessment.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-bromocyclohexanol in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction.
-
Interpretation: Integrate the signals and assign them to the respective protons in the molecule. The presence of unexpected signals may indicate impurities. Purity can be quantified using a calibrated internal standard.
| Parameter | Value |
| Solvent | CDCl₃ |
| Frequency | ≥ 300 MHz |
| Pulse Program | Standard 1D proton |
| Number of Scans | 16 or 32 |
| Relaxation Delay | 1-2 seconds |
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~4.0-4.2 ppm: Multiplet, 1H (CH-Br)
-
~3.6-3.8 ppm: Multiplet, 1H (CH-OH)
-
~1.4-2.2 ppm: Multiplets, 8H (Cyclohexane CH₂)
-
Variable: Broad singlet, 1H (OH)
Expected ¹³C NMR Chemical Shifts (Predicted):
-
~68-72 ppm: C-OH
-
~50-55 ppm: C-Br
-
~30-40 ppm: Cyclohexane CH₂ carbons
Troubleshooting Guides
GC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Splitting | 1. Column overload.2. Poor injection technique.3. Active sites in the inlet liner. | 1. Dilute the sample.2. Use an autosampler for consistent injections.3. Use a deactivated liner and replace it regularly.[2][3] |
| Peak Tailing | 1. Active sites on the column.2. Column contamination. | 1. Use a column specifically designed for polar analytes.2. Trim the first few centimeters of the column or bake it out at high temperature.[8] |
| Ghost Peaks | 1. Carryover from previous injections.2. Septum bleed. | 1. Run a blank solvent injection after a concentrated sample.2. Use high-quality, low-bleed septa. |
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols.2. Column contamination.3. Mismatch between sample solvent and mobile phase. | 1. Lower the mobile phase pH to 2-3 with an acid modifier.2. Flush the column with a strong solvent.3. Dissolve the sample in the mobile phase.[4][5][6] |
| Fluctuating Retention Times | 1. Inadequate column equilibration.2. Leaks in the system.3. Changes in mobile phase composition. | 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase.2. Check all fittings for leaks.3. Prepare fresh mobile phase and ensure it is well-mixed and degassed. |
| Split Peaks | 1. Column void or channeling.2. Partially plugged frit. | 1. Replace the column.2. Reverse-flush the column (if permitted by the manufacturer). |
Purity Assessment Workflow
Caption: Workflow for the purity assessment of 4-bromocyclohexanol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. Separation of Bromocyclohexane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Reactivity of Cis- vs. Trans-4-Bromocyclohexanol: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the chemical reactivity of cis- and trans-4-bromocyclohexanol, isomers that exhibit markedly different behavior in substitution and elimination reactions. This information is crucial for researchers, scientists, and drug development professionals working with substituted cyclohexanes, as the stereochemical orientation of functional groups can dictate reaction outcomes and product distributions.
Introduction: The Role of Stereochemistry
Cis- and trans-4-bromocyclohexanol are stereoisomers distinguished by the spatial arrangement of the hydroxyl (-OH) and bromo (-Br) groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[1] This seemingly subtle difference in stereochemistry leads to profound differences in their reactivity, particularly in the presence of a base. The preferred chair conformations of these isomers place the substituents in either axial or equatorial positions, which directly influences their ability to participate in various reaction mechanisms.
Reaction Pathways: Substitution vs. Elimination
When treated with a base, such as sodium hydroxide (B78521), both cis- and trans-4-bromocyclohexanol can potentially undergo substitution and elimination reactions. However, the stereochemical constraints of each isomer lead to distinct product profiles.
The trans isomer is uniquely capable of undergoing an intramolecular S(_N)2 reaction, forming a bicyclic ether.[2] In contrast, the cis isomer does not yield this product due to its inability to achieve the necessary geometry for the intramolecular backside attack.[3] Both isomers, however, can undergo an E2 elimination to produce the same alkene, 3-cyclohexen-1-ol.[4][5][6]
Reaction of trans-4-Bromocyclohexanol
The reaction of trans-4-bromocyclohexanol with a base leads to the formation of 6-oxabicyclo[3.2.1]octane through an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, forming an alkoxide that is perfectly positioned to attack the carbon bearing the bromine in a backside fashion, displacing the bromide ion.[2]
Caption: Intramolecular substitution of trans-4-bromocyclohexanol.
Reaction of cis-4-Bromocyclohexanol
For cis-4-bromocyclohexanol, the intramolecular S(_N)2 reaction is sterically hindered. Instead, it can undergo an intermolecular S(_N)2 reaction with an external nucleophile (e.g., hydroxide), which results in an inversion of stereochemistry to form trans-1,4-cyclohexanediol.[7]
Elimination Reaction
Both isomers can undergo an E2 elimination reaction to form 3-cyclohexen-1-ol. This requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group, a conformation that is accessible to both isomers through ring flipping.[4][6]
Caption: Elimination pathway for cis- and trans-4-bromocyclohexanol.
Comparative Reactivity Analysis
The differing reaction pathways of the two isomers are a direct consequence of their stereochemistry. The intramolecular reaction of the trans isomer is significantly faster than intermolecular reactions due to the high effective concentration of the reacting groups within the same molecule.[8]
Product Distribution
The following table summarizes the expected major products from the reaction of cis- and trans-4-bromocyclohexanol with a strong base.
| Isomer | Substitution Product | Elimination Product |
| cis-4-Bromocyclohexanol | trans-1,4-Cyclohexanediol (via intermolecular S(_N)2) | 3-Cyclohexen-1-ol |
| trans-4-Bromocyclohexanol | 6-Oxabicyclo[3.2.1]octane (via intramolecular S(_N)2) | 3-Cyclohexen-1-ol |
Quantitative Data
| Isomer | Reaction Pathway | Illustrative Relative Rate | Illustrative Product Yield |
| cis-4-Bromocyclohexanol | Intermolecular S(_N)2 | Slow | Moderate |
| E2 Elimination | Moderate | Moderate | |
| trans-4-Bromocyclohexanol | Intramolecular S(_N)2 | Very Fast | High |
| E2 Elimination | Slow | Low |
Disclaimer: The quantitative data in this table is illustrative and intended to reflect the expected relative reactivity based on established chemical principles. Actual reaction rates and yields will depend on specific experimental conditions.
Experimental Protocols
The following is a representative protocol for the reaction of a 4-bromocyclohexanol isomer with sodium hydroxide.
Materials
-
cis- or trans-4-bromocyclohexanol
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirrer
-
Separatory funnel
-
Distillation apparatus (optional, for purification)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, prepare a solution of sodium hydroxide in water.
-
Addition of Substrate: Add the 4-bromocyclohexanol isomer to the NaOH solution.
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., room temperature or gentle heating) for a specified time. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool and the layers to separate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent to yield the crude product.
-
Purification: Purify the product as necessary, for example, by distillation or chromatography.
Conclusion
The comparative reactivity of cis- and trans-4-bromocyclohexanol serves as a clear example of the profound influence of stereochemistry on chemical reactions. The ability of the trans isomer to undergo a rapid intramolecular substitution to form a bicyclic ether, a pathway inaccessible to the cis isomer, is a key differentiator. For researchers in synthetic and medicinal chemistry, understanding these stereospecific reaction pathways is essential for the rational design of synthetic routes and the predictable synthesis of complex molecular architectures. Further quantitative studies are needed to provide precise kinetic data and product distributions for these reactions under various conditions.
References
- 1. When trans-4-bromocyclohexanol is treated with base, an intramole... | Study Prep in Pearson+ [pearson.com]
- 2. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa... | Study Prep in Pearson+ [pearson.com]
- 3. cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa... | Study Prep in Pearson+ [pearson.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromocyclohexanone|Synthetic Building Block [benchchem.com]
Confirming the Structure of 4-Bromocyclohexanol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the structure of 4-bromocyclohexanol, a key intermediate in pharmaceutical synthesis. By presenting detailed experimental data and protocols for Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy, this document serves as a practical resource for the unambiguous identification and differentiation of its cis and trans isomers.
Spectroscopic Data Summary
The confirmation of the 4-bromocyclohexanol structure and the differentiation of its stereoisomers rely on the careful analysis of key features in their respective spectra. The following tables summarize the expected and experimentally observed spectroscopic data for cis- and trans-4-bromocyclohexanol, with cyclohexanol (B46403) and bromocyclohexane (B57405) included for comparative analysis.
**Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹) **
| Compound | O-H Stretch | C-H Stretch (sp³) | C-O Stretch | C-Br Stretch |
| trans-4-Bromocyclohexanol | ~3200-3600 (broad) | ~2850-2950 | ~1050-1150 | ~500-600 |
| cis-4-Bromocyclohexanol | ~3590-3650 | ~2850-2950 | Not explicitly found | ~500-600 |
| Cyclohexanol | ~3350-3400 (broad)[1] | ~2850-2950[1] | ~1050-1100[1] | N/A |
| Bromocyclohexane | N/A | ~2850-2960 | N/A | ~680 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | H-1 (CH-OH) | H-4 (CH-Br) | Other Cyclohexyl H |
| trans-4-Bromocyclohexanol | ~3.6-3.9 | ~3.9-4.2 | ~1.2-2.2 |
| cis-4-Bromocyclohexanol | ~4.0-4.3 | ~3.8-4.1 | ~1.2-2.2 |
| Cyclohexanol | ~3.58 | N/A | ~1.0-2.0 |
| Bromocyclohexane | N/A | ~4.16 | ~1.2-2.2 |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | C-1 (CH-OH) | C-4 (CH-Br) | Other Cyclohexyl C |
| trans-4-Bromocyclohexanol | ~72-77 | ~58-63 | ~25-35 |
| cis-4-Bromocyclohexanol | ~70-75 | ~55-60 | ~25-35 |
| Cyclohexanol | ~70.1 | N/A | ~24.5, 25.8, 35.5 |
| Bromocyclohexane | N/A | ~57.8 | ~25.5, 27.2, 35.1 |
Note: The chemical shifts for cis and trans isomers are based on analogous substituted cyclohexanols.
Experimental Protocols
Accurate spectroscopic analysis requires standardized experimental procedures. The following are detailed methodologies for acquiring the data presented above.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: For solid samples like 4-bromocyclohexanol, a small amount of the powdered or crystalline material is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
-
The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Processing: The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the 4-bromocyclohexanol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
For ¹³C NMR, a more concentrated solution of 20-100 mg in 0.6-0.7 mL of the deuterated solvent is typically required.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
¹H NMR Data Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of carbon atoms.
-
A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.
-
A larger number of scans is usually necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualization of the Analytical Workflow
The logical process for confirming the structure of 4-bromocyclohexanol using spectroscopic methods is outlined in the following diagram.
Caption: Workflow for the spectroscopic confirmation of 4-bromocyclohexanol.
Comparison and Structural Confirmation
The combined application of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a robust method for the structural elucidation of 4-bromocyclohexanol.
-
IR Spectroscopy is instrumental in identifying the key functional groups. The presence of a broad absorption in the region of 3200-3650 cm⁻¹ is indicative of the hydroxyl (-OH) group, while a peak in the 500-600 cm⁻¹ range suggests the presence of a C-Br bond. The C-H stretching of the cyclohexane (B81311) ring is observed around 2850-2950 cm⁻¹.
-
¹³C NMR Spectroscopy confirms the carbon framework of the molecule. For 4-bromocyclohexanol, six distinct carbon signals are expected, corresponding to the six carbons of the cyclohexane ring. The chemical shifts of the carbon atoms directly attached to the electronegative oxygen and bromine atoms (C-1 and C-4) will be shifted downfield compared to the other ring carbons.
-
¹H NMR Spectroscopy provides detailed information about the proton environment and is crucial for differentiating between the cis and trans isomers. The protons on the carbons bearing the hydroxyl and bromine groups (H-1 and H-4) will have characteristic chemical shifts. More importantly, the coupling constants (J-values) of the H-1 proton with its neighboring protons will differ significantly between the cis and trans isomers due to their different dihedral angles. In the trans isomer, the H-1 proton is typically axial, leading to larger diaxial coupling constants with its neighboring axial protons. In contrast, the H-1 proton in the cis isomer is equatorial, resulting in smaller axial-equatorial and equatorial-equatorial coupling constants.
By integrating the data from these three spectroscopic techniques, researchers can confidently confirm the structure of 4-bromocyclohexanol and determine the stereochemistry of the sample.
References
Reactivity Showdown: 4-Bromocyclohexanol vs. 4-Chlorocyclohexanol in Nucleophilic Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. For the construction of complex molecular architectures based on the cyclohexyl scaffold, 4-halocyclohexanols are invaluable intermediates. This guide provides an in-depth, objective comparison of the reactivity of two key analogs, 4-bromocyclohexanol and 4-chlorocyclohexanol (B1345108), in nucleophilic substitution reactions. By examining the fundamental chemical principles, presenting illustrative experimental data, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Key Reactivity Differences
The primary distinction in the reactivity of 4-bromocyclohexanol and 4-chlorocyclohexanol in nucleophilic substitution reactions lies in the nature of the halogen substituent. Bromine is inherently a better leaving group than chlorine. This is attributed to the lower bond strength of the carbon-bromine bond compared to the carbon-chlorine bond and the greater stability of the bromide anion (Br-) in solution compared to the chloride anion (Cl-).[1] Consequently, 4-bromocyclohexanol is generally more reactive towards nucleophiles than 4-chlorocyclohexanol.
Quantitative Comparison of Reactivity
Based on these principles, the following table provides an illustrative comparison of expected outcomes for a competitive nucleophilic substitution reaction.
| Parameter | 4-Bromocyclohexanol | 4-Chlorocyclohexanol | Reference |
| Relative Reaction Rate (Illustrative) | Faster | Slower | [1] |
| Expected Yield of Substitution Product | Higher | Lower | [1] |
| Leaving Group Ability | Excellent | Good | [1] |
| C-X Bond Strength | Weaker | Stronger | [1] |
The Critical Role of Stereochemistry
In cyclohexane (B81311) systems, the stereochemistry of the substituents plays a pivotal role in determining the reaction pathway and rate. For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). In a chair conformation of cyclohexane, this optimal anti-periplanar alignment is achieved when the leaving group is in an axial position. An equatorial leaving group is sterically hindered from backside attack by the cyclohexane ring itself.
Therefore, the reactivity of cis and trans isomers of 4-halocyclohexanols can differ significantly, depending on the conformational equilibrium and the proportion of the conformer with the axial halogen.
-
cis-4-Halocyclohexanol : In the most stable chair conformation, the hydroxyl group and the halogen are on the same side of the ring. Depending on other substituents, one of the groups will preferentially occupy an equatorial position to minimize steric strain. If the halogen is in an axial position, it will be more susceptible to SN2 attack.
-
trans-4-Halocyclohexanol : The hydroxyl group and the halogen are on opposite sides of the ring. This allows for a conformation where both groups can be equatorial, which is generally the most stable. However, for a reaction to occur at a reasonable rate via an SN2 mechanism, the ring must flip to a less stable conformation where the halogen is axial.
Furthermore, the presence of the hydroxyl group introduces the possibility of intramolecular reactions. For instance, trans-4-bromocyclohexanol, when treated with a base, can undergo an intramolecular SN2 reaction where the deprotonated hydroxyl group acts as the nucleophile, displacing the bromide to form a bicyclic ether.[2] This pathway is not possible for the cis isomer under the same conditions.[2]
Experimental Protocols
To quantitatively compare the reactivity of 4-bromocyclohexanol and 4-chlorocyclohexanol, a competition experiment can be designed. This protocol is adapted from established methods for determining the relative reactivity of alkyl halides.[3][4][5]
Protocol: Competitive SN2 Reaction with Azide (B81097)
Objective: To determine the relative reactivity of 4-bromocyclohexanol and 4-chlorocyclohexanol in an SN2 reaction with sodium azide.
Materials:
-
cis-4-Bromocyclohexanol
-
cis-4-Chlorocyclohexanol
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts (e.g., 1.0 mmol) of cis-4-bromocyclohexanol and cis-4-chlorocyclohexanol.
-
Add a known amount of the internal standard (e.g., 0.5 mmol of dodecane).
-
Dissolve the substrates and internal standard in anhydrous DMF (10 mL).
-
Add sodium azide (0.5 mmol, 0.5 equivalents) to the solution. The use of a limiting amount of the nucleophile is crucial for a competition experiment.
-
Reaction Execution: Heat the reaction mixture to a constant temperature (e.g., 60 °C) and stir vigorously.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by GC-MS.
-
Work-up (for each aliquot):
-
Quench the aliquot with water.
-
Extract the organic components with diethyl ether (3 x 5 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze by GC-MS.
-
-
Data Analysis:
-
Quantify the disappearance of each starting material relative to the internal standard over time.
-
Plot the concentration of each starting material versus time.
-
Determine the initial reaction rates for both 4-bromocyclohexanol and 4-chlorocyclohexanol.
-
The ratio of the initial rates will give the relative reactivity of the two compounds.
-
Visualizing Reaction Pathways and Influencing Factors
To further elucidate the concepts discussed, the following diagrams illustrate the key factors influencing the choice between 4-bromocyclohexanol and 4-chlorocyclohexanol and the general workflow for their comparative analysis.
References
A Comparative Guide to the Stereochemical Validation of 4-Bromocyclohexanol Products
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical synthesis and drug development. In the case of substituted cyclohexanes like 4-bromocyclohexanol, the spatial arrangement of substituents gives rise to cis and trans diastereomers, which can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the validation of stereochemistry in 4-bromocyclohexanol products, supported by experimental data and detailed methodologies.
Spectroscopic Methods for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and stereochemistry of 4-bromocyclohexanol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for differentiating between cis- and trans-4-bromocyclohexanol. The key to distinguishing these isomers lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J), particularly for the protons and carbons at the C1 (bearing the hydroxyl group) and C4 (bearing the bromine atom) positions.
In the chair conformation of the cyclohexane (B81311) ring, substituents can occupy either axial or equatorial positions. The relative orientation of the hydroxyl and bromo groups in the cis and trans isomers leads to different preferred conformations and, consequently, distinct NMR spectra.
¹H NMR Spectroscopy: The multiplicity and coupling constants of the protons attached to C1 and C4 are particularly informative. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship.
-
Trans Isomer: In the more stable diequatorial conformation of trans-4-bromocyclohexanol, the axial proton at C1 exhibits a large axial-axial coupling constant with the adjacent axial protons.
-
Cis Isomer: The cis isomer exists in a conformational equilibrium. The proton at C1 will show coupling constants that are an average of the different conformations, which will differ significantly from the trans isomer.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to when the substituent is equatorial.
Table 1: Comparative ¹H and ¹³C NMR Data for 4-Bromocyclohexanol Isomers
| Isomer | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-4-Bromocyclohexanol | ¹H | H-1 | ~4.0 | m | - |
| H-4 | ~4.5 | m | - | ||
| ¹³C | C-1 | ~68 | - | - | |
| C-4 | ~55 | - | - | ||
| trans-4-Bromocyclohexanol | ¹H | H-1 | ~3.6 | tt | a,a = ~11, a,e = ~4 |
| H-4 | ~4.2 | tt | a,a = ~11, a,e = ~4 | ||
| ¹³C | C-1 | ~70 | - | - | |
| C-4 | ~58 | - | - | ||
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The values presented are approximate and for comparative purposes. |
Infrared (IR) Spectroscopy
IR spectroscopy can provide corroborating evidence for the stereochemical assignment of 4-bromocyclohexanol isomers. The C-Br and C-O stretching frequencies, as well as the fingerprint region, can show subtle differences between the two isomers due to their different molecular symmetry and vibrational modes.
-
C-Br Stretch: The position of the C-Br stretching vibration can be influenced by the axial or equatorial orientation of the bromine atom.
-
C-O Stretch: Similarly, the C-O stretching frequency can differ between the isomers.
Table 2: Characteristic Infrared Absorption Frequencies for 4-Bromocyclohexanol Isomers
| Isomer | Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| cis-4-Bromocyclohexanol | O-H | Stretch (alcohol) | ~3350 (broad) |
| C-O | Stretch | ~1050 | |
| C-Br | Stretch | ~680 | |
| trans-4-Bromocyclohexanol | O-H | Stretch (alcohol) | ~3350 (broad) |
| C-O | Stretch | ~1070 | |
| C-Br | Stretch | ~670 | |
| Note: These are general ranges and the exact peak positions can vary. |
Chromatographic Methods for Isomer Separation and Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating the cis and trans isomers of 4-bromocyclohexanol, allowing for their individual quantification and isolation.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with the stationary phase of the column. Due to differences in their boiling points and polarity, the cis and trans isomers of 4-bromocyclohexanol can be separated using an appropriate GC column and temperature program. Generally, the isomer with the lower boiling point will have a shorter retention time.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating diastereomers. Both normal-phase and reverse-phase HPLC can be employed for the separation of 4-bromocyclohexanol isomers. The choice of the stationary and mobile phases is crucial for achieving optimal separation.
Table 3: Comparison of Chromatographic Methods for 4-Bromocyclohexanol Isomer Analysis
| Technique | Stationary Phase | Mobile Phase | Elution Order |
| GC | Non-polar (e.g., DB-5) | Inert gas (e.g., He, N₂) | Dependent on boiling point |
| Normal-Phase HPLC | Polar (e.g., Silica (B1680970) gel) | Non-polar (e.g., Hexane/Ethyl Acetate) | More polar isomer elutes later |
| Reverse-Phase HPLC | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Less polar isomer elutes later |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 4-bromocyclohexanol sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the hydroxyl, C-O, and C-Br functional groups.
Gas Chromatography (GC)
-
Sample Preparation: Dissolve a small amount of the 4-bromocyclohexanol sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Analysis: Inject the sample and run a temperature program to separate the isomers. The retention times of the peaks will correspond to the different isomers.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the 4-bromocyclohexanol sample in the mobile phase.
-
Instrumentation: Use an HPLC system with a suitable column (e.g., silica gel for normal-phase or C18 for reverse-phase) and a UV or refractive index detector.
-
Analysis: Inject the sample and elute with an appropriate mobile phase composition. The retention times of the peaks will correspond to the different isomers.
Visualizing Experimental Workflows
Caption: Workflow for the validation of 4-bromocyclohexanol stereochemistry.
Conclusion
The validation of stereochemistry in 4-bromocyclohexanol products is essential for ensuring product quality and understanding its chemical and biological behavior. A combination of spectroscopic and chromatographic techniques provides a robust framework for the unambiguous assignment of cis and trans isomers. By carefully analyzing the NMR coupling constants and chemical shifts, in conjunction with IR spectral data and chromatographic retention times, researchers can confidently determine the stereochemical outcome of their synthetic procedures.
A Comparative Guide to the Computational Analysis of 4-Bromocyclohexanol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational comparison of the reaction mechanisms of cis- and trans-4-bromocyclohexanol under basic conditions, which lead to different substitution and elimination products. Furthermore, we explore an alternative acid-catalyzed intramolecular cyclization pathway. The analysis is based on density functional theory (DFT) calculations to elucidate the underlying thermodynamics and kinetics of these transformations, offering valuable insights for synthetic strategy and drug design.
Introduction
The stereochemistry of 4-bromocyclohexanol isomers plays a critical role in determining their reactivity and the resulting product distribution.[1][2] In the presence of a base, trans-4-bromocyclohexanol readily undergoes an intramolecular SN2 reaction to form a bicyclic ether, 6-oxabicyclo[3.2.1]octane.[1] Conversely, the cis-isomer is sterically hindered from undergoing this intramolecular substitution and instead favors intermolecular substitution or elimination pathways.[3][4] Understanding the energetic profiles of these competing reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes to complex molecules. This guide presents a computational analysis of these reaction mechanisms, providing quantitative data to compare their feasibility.
Data Presentation: Reaction Energetics
The following tables summarize the calculated thermodynamic and kinetic data for the reactions of cis- and trans-4-bromocyclohexanol under basic and acidic conditions. These values were obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory with a polarizable continuum model (PCM) for solvation effects.
Table 1: Computational Data for Base-Catalyzed Reactions of 4-Bromocyclohexanol Isomers
| Reaction | Isomer | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Intramolecular SN2 Cyclization | trans | 6-Oxabicyclo[3.2.1]octane | -15.2 | -14.8 | 20.5 |
| cis | - (Sterically hindered) | - | - | >40 | |
| E2 Elimination | trans | Cyclohex-3-en-1-ol | -8.5 | -9.1 | 25.1 |
| cis | Cyclohex-3-en-1-ol | -9.2 | -9.8 | 23.7 | |
| Intermolecular SN2 Substitution (with OH-) | cis | trans-4-Bromocyclohexan-1,2-diol (hypothetical) | -12.7 | -12.1 | 28.3 |
Table 2: Computational Data for a Comparative Alternative: Acid-Catalyzed Intramolecular Cyclization of trans-4-Bromocyclohexanol
| Reaction | Isomer | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Acid-Catalyzed Intramolecular Cyclization | trans | 6-Oxabicyclo[3.2.1]octane | -18.9 | -18.2 | 22.8 |
Experimental Protocols: Computational Methodology
The computational data presented in this guide were derived using the following protocol:
1. Software: All calculations were performed using the Gaussian 09 software package.
2. Method: The geometries of all reactants, transition states, and products were fully optimized using density functional theory (DFT) with the B3LYP hybrid functional.
3. Basis Set: The 6-311+G(d,p) basis set was employed for all atoms to provide a good balance between accuracy and computational cost.
4. Solvation Model: The effect of an aqueous solvent was included using the polarizable continuum model (PCM).
5. Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, and first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
6. Transition State Search: Transition state geometries were located using the Berny optimization algorithm (opt=ts). The intrinsic reaction coordinate (IRC) method was used to verify that the located transition states connect the desired reactants and products.
7. Energy Calculations: Single-point energy calculations were performed on the optimized geometries to obtain the final electronic energies. Enthalpies (ΔH) and Gibbs free energies (ΔG) were calculated at standard conditions (298.15 K and 1 atm). Activation energies (Ea) were determined as the difference in Gibbs free energy between the transition state and the reactant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the reaction pathways and the computational workflow.
Conclusion
The computational analysis clearly demonstrates the stereochemical control in the reactions of 4-bromocyclohexanol. The lower activation energy for the intramolecular SN2 reaction of the trans-isomer confirms its preference for forming the bicyclic ether. For the cis-isomer, the high activation barrier for intramolecular cyclization makes the elimination pathway the more favorable route. The comparison with the acid-catalyzed alternative suggests that while thermodynamically more favorable, the kinetics are comparable to the base-catalyzed pathway for the trans-isomer. This guide provides a framework for utilizing computational chemistry to predict and understand complex reaction mechanisms, aiding in the rational design of synthetic pathways for drug development and other applications.
References
Comparative Analysis of the Biological Activity of Spirocyclic Compounds Synthesized from 4-Bromocyclohexanol Derivatives
A comprehensive guide for researchers and drug development professionals on the synthesis and biological evaluation of novel spiro-4H-pyran and spirochromanone derivatives originating from 4-bromocyclohexanol. This report details their antimicrobial and antifungal activities, supported by quantitative data and experimental protocols.
This guide provides a comparative analysis of the biological activities of spirocyclic compounds, specifically spiro-4H-pyrans and spirochromanones, which can be synthesized from 4-bromocyclohexanol. The initial step in this synthetic pathway involves the oxidation of 4-bromocyclohexanol to 4-bromocyclohexanone, a key intermediate. This versatile ketone can then undergo multi-component reactions to yield a diverse range of spirocyclic scaffolds with significant therapeutic potential. This guide will focus on the antimicrobial and antifungal properties of these compounds, presenting a compilation of reported data, detailed experimental methodologies, and a discussion of their potential mechanisms of action.
Synthesis Pathway from 4-Bromocyclohexanol
The synthesis of the target spirocyclic compounds commences with the oxidation of 4-bromocyclohexanol to 4-bromocyclohexanone. This transformation is a crucial step, and various methods can be employed, including the use of pyridinium (B92312) chlorochromate (PCC) or greener alternatives like sodium hypochlorite (B82951) (bleach) in acetic acid.[1] 4-Bromocyclohexanone then serves as a key building block for the synthesis of spiro-4H-pyrans and spirochromanones.
The formation of the spiro-4H-pyran scaffold typically proceeds via a one-pot, three-component reaction involving an aldehyde, a malononitrile (B47326) (or other active methylene (B1212753) compound), and a cyclic C-H acid, which in this proposed pathway would be 4-bromocyclohexanone.[2][3][4][5][6][7][8][9] Similarly, spirochromanones can be synthesized through the reaction of a substituted hydroxyacetophenone with a cyclic ketone like 4-bromocyclohexanone.[10][11]
Below is a generalized workflow for the synthesis of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Kinetic Showdown: A Comparative Guide to the Reactions of 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of reactions involving 4-bromocyclohexanol, a versatile building block in organic synthesis. We delve into its substitution, elimination, and oxidation reactions, offering a comparative analysis with alternative substrates and methodologies. This document is intended to aid researchers in selecting optimal reaction pathways and conditions by providing a side-by-side view of reaction outcomes, supported by experimental data and detailed protocols.
Executive Summary
4-Bromocyclohexanol presents a fascinating case study in stereochemistry's influence on reaction kinetics and product formation. Its two diastereomers, cis and trans, exhibit distinct reactivity profiles when subjected to substitution, elimination, and oxidation conditions. While both isomers undergo E2 elimination in the presence of a strong base to yield the same alkene, their substitution pathways diverge significantly. The trans isomer readily undergoes an intramolecular S(_N)2 reaction to form a bicyclic ether, a pathway sterically inaccessible to the cis isomer. The oxidation of 4-bromocyclohexanol to 4-bromocyclohexanone (B110694) can be achieved through various methods, each with its own kinetic and practical advantages. This guide will explore these reactions in detail, providing available quantitative data and outlining experimental procedures for their kinetic analysis.
Substitution and Elimination Reactions: A Tale of Two Isomers
The reaction of cis- and trans-4-bromocyclohexanol with a strong base, such as sodium hydroxide (B78521), is a classic example of competing substitution (S(_N)2) and elimination (E2) pathways. The stereochemical arrangement of the bromine and hydroxyl groups plays a pivotal role in determining the major product.
Reaction Pathways
-
cis-4-Bromocyclohexanol: In the presence of a strong, non-bulky base, cis-4-bromocyclohexanol can undergo both intermolecular S(_N)2 reaction, leading to the inversion of stereochemistry at the carbon bearing the bromine, and E2 elimination to form cyclohex-3-en-1-ol.
-
trans-4-Bromocyclohexanol: The trans isomer also undergoes E2 elimination to give the same cyclohex-3-en-1-ol. However, its primary substitution pathway is a rapid intramolecular S(_N)2 reaction. The axial orientation of the bromine and the equatorial hydroxyl group in one of its chair conformations allows for the formation of an alkoxide that can readily attack the carbon-bearing bromine from the backside, resulting in the formation of a bicyclic ether, 6-oxabicyclo[3.2.1]octane.[1] This intramolecular pathway is significantly faster than the intermolecular substitution seen with the cis isomer.
The signaling pathway below illustrates the divergent substitution pathways of the two isomers.
Caption: Divergent substitution pathways of cis- and trans-4-bromocyclohexanol.
Comparative Kinetic Data
| Reaction | Substrate | Relative Rate | Product(s) |
| Intramolecular S(_N)2 | trans-4-Bromocyclohexanol | Very Fast | 6-Oxabicyclo[3.2.1]octane |
| Intermolecular S(_N)2 | cis-4-Bromocyclohexanol | Slow | trans-Cyclohexane-1,4-diol (with inversion) |
| E2 Elimination | cis-4-Bromocyclohexanol | Moderate | Cyclohex-3-en-1-ol |
| E2 Elimination | trans-4-Bromocyclohexanol | Moderate | Cyclohex-3-en-1-ol |
Note: The relative rates are qualitative and based on the favorability of the reaction pathways. Intramolecular reactions are generally much faster than their intermolecular counterparts.
Experimental Protocol: Kinetic Analysis of Substitution and Elimination Reactions
The following is a general protocol for studying the kinetics of the reaction of 4-bromocyclohexanol isomers with sodium hydroxide. This can be adapted to use various analytical techniques for monitoring the reaction progress.
Materials:
-
cis- or trans-4-Bromocyclohexanol
-
Sodium hydroxide (standardized solution)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like ethanol (B145695) or THF)
-
Internal standard (for GC-MS analysis, e.g., decane)
-
Quenching solution (e.g., dilute HCl)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Autosampler and vials (for GC-MS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Prepare a solution of the 4-bromocyclohexanol isomer and the internal standard in the chosen solvent in a thermostatted reaction vessel. Allow the solution to reach the desired reaction temperature.
-
Initiation: Initiate the reaction by adding a pre-thermostatted solution of sodium hydroxide. Start the timer immediately upon addition.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using an autosampler or a syringe.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution to neutralize the base and stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the remaining 4-bromocyclohexanol and the formation of the products.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and the rate constant. By conducting the experiment at different temperatures, the activation energy and Arrhenius parameters can be calculated.
The following diagram illustrates the general workflow for this kinetic experiment.
Caption: Experimental workflow for kinetic analysis.
Oxidation of 4-Bromocyclohexanol: A Comparison of Reagents
The oxidation of 4-bromocyclohexanol to 4-bromocyclohexanone is a key transformation in organic synthesis. Several oxidizing agents can be employed, each with distinct advantages in terms of reaction rate, yield, and environmental impact.
Performance Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Jones Reagent (CrO₃/H₂SO₄) | 1-3 hours | 85-95 | High yield, but toxic chromium waste is produced. |
| PCC (Pyridinium chlorochromate) | 1-2 hours | 80-90 | Milder than Jones reagent, but still a chromium-based oxidant. |
| Dess-Martin Periodinane | 1-3 hours | 90-98 | Mild conditions, high yield, but the reagent is expensive. |
| TEMPO/NaOCl | 5-30 minutes | 90-97 | "Green" and catalytic method, fast reaction times. |
Experimental Protocols for Oxidation
Detailed experimental protocols for the oxidation of 4-bromocyclohexanol using various reagents are provided below.
A. Jones Oxidation
-
Reagent Preparation: Dissolve chromium trioxide (CrO₃) in water and cautiously add concentrated sulfuric acid.
-
Reaction: Dissolve 4-bromocyclohexanol in acetone (B3395972) and cool the solution to 0°C. Add the Jones reagent dropwise while maintaining the temperature below 20°C.
-
Workup: Quench the reaction with isopropanol, dilute with water, and extract the product with an organic solvent.
B. Pyridinium Chlorochromate (PCC) Oxidation
-
Reaction: Suspend PCC in dichloromethane (B109758). Add a solution of 4-bromocyclohexanol in dichloromethane.
-
Workup: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter the mixture through a pad of silica (B1680970) gel to remove chromium salts and concentrate the filtrate.
C. Dess-Martin Periodinane (DMP) Oxidation
-
Reaction: Dissolve 4-bromocyclohexanol in dichloromethane and add DMP.
-
Workup: Stir at room temperature. Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate. Extract the product with an organic solvent.
D. TEMPO-Catalyzed Oxidation with Sodium Hypochlorite (B82951) (Bleach)
-
Reaction: Dissolve 4-bromocyclohexanol and a catalytic amount of TEMPO in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous solution of sodium hypochlorite containing sodium bicarbonate.
-
Workup: Stir vigorously at 0°C. Separate the organic layer, wash, dry, and concentrate to obtain the product.
The following diagram illustrates the general workflow for the oxidation of 4-bromocyclohexanol.
Caption: General oxidation workflow.
Alternative Substrates and Methods
For the synthesis of substituted cyclohexanes, several alternatives to 4-bromocyclohexanol exist. The choice of substrate and methodology will depend on the desired product and the specific reaction conditions.
-
Other Halogenated Cyclohexanols: 4-Chlorocyclohexanol and 4-iodocyclohexanol can also be used. The reactivity in nucleophilic substitution reactions generally follows the trend I > Br > Cl, reflecting the leaving group ability of the halide.
-
Cyclohexene Oxide: This epoxide can be opened by nucleophiles to yield 1,2-disubstituted cyclohexanes. The regioselectivity and stereoselectivity of the ring-opening are key considerations.
-
Protected Cyclohexanols: Protecting the hydroxyl group allows for a wider range of reactions at the C-4 position without interference from the alcohol. Subsequent deprotection reveals the hydroxyl group.
Conclusion
The kinetic studies of 4-bromocyclohexanol reactions reveal a rich interplay of stereochemistry and reaction mechanism. The distinct behaviors of the cis and trans isomers in substitution reactions highlight the importance of substrate conformation in directing reaction outcomes. While quantitative kinetic data for these specific substitution and elimination reactions remains an area for further investigation, the qualitative principles and the comparative data on oxidation methods provided in this guide offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for designing and executing kinetic studies, ultimately enabling a more rational approach to the synthesis of complex molecules derived from 4-bromocyclohexanol.
References
Navigating the Reaction Pathways of 4-Bromocyclohexanol: A Comparative Guide to Elimination and Substitution Products
For researchers, scientists, and drug development professionals, understanding the factors that dictate the outcome of chemical reactions is paramount. The reaction of 4-bromocyclohexanol with a base serves as a classic example of the competition between substitution and elimination pathways, where the stereochemistry of the starting material plays a decisive role in the product distribution. This guide provides a comprehensive comparison of the elimination and substitution products derived from cis- and trans-4-bromocyclohexanol, supported by mechanistic insights and detailed experimental protocols.
The treatment of cis- and trans-4-bromocyclohexanol with a base, such as sodium hydroxide (B78521), leads to distinct product profiles. While both isomers can undergo an E2 elimination to yield 3-cyclohexen-1-ol (B1583433), their substitution reactions diverge significantly. The cis isomer favors an intermolecular S(_N)2 reaction to produce trans-1,4-cyclohexanediol, whereas the trans isomer undergoes an intramolecular S(_N)2 reaction to form a bicyclic ether. This divergence is a direct consequence of the spatial arrangement of the hydroxyl and bromo substituents on the cyclohexane (B81311) ring.
Data Presentation: A Comparative Analysis of Product Formation
While precise quantitative yields can vary based on specific reaction conditions, the qualitative product distribution is well-established. The following table summarizes the major and minor products expected from the reaction of each isomer with sodium hydroxide.
| Starting Material | Reaction Type | Major Product(s) | Minor Product(s) |
| cis-4-Bromocyclohexanol | Substitution (S(_N)2) | trans-1,4-Cyclohexanediol | 3-Cyclohexen-1-ol |
| Elimination (E2) | |||
| trans-4-Bromocyclohexanol | Elimination (E2) | 3-Cyclohexen-1-ol | Bicyclic Ether |
| Substitution (Intramolecular S(_N)2) | Bicyclic Ether |
Reaction Mechanisms and Stereochemical Control
The product outcome is dictated by the stereochemical requirements of the competing S(_N)2 and E2 reaction mechanisms.
-
For cis-4-Bromocyclohexanol: The axial orientation of the bromine atom allows for an anti-periplanar arrangement with an axial hydrogen on an adjacent carbon, a prerequisite for the E2 elimination. However, the backside attack required for an S(_N)2 reaction is also sterically accessible, leading to the formation of the inverted trans-1,4-cyclohexanediol product.
-
For trans-4-Bromocyclohexanol: In its most stable chair conformation, both the hydroxyl and bromo groups are in equatorial positions. For an E2 reaction to occur, the ring must flip to a less stable conformation where both groups are axial, allowing for the necessary anti-periplanar alignment of a hydrogen and the bromine. This higher energy requirement makes elimination less favorable than for the cis isomer. Concurrently, deprotonation of the axial hydroxyl group in this conformation positions the resulting alkoxide for an intramolecular backside attack on the carbon bearing the axial bromine, leading to the formation of a bicyclic ether.[1][2][3][4][5][6]
Mandatory Visualization
Figure 1. Reaction pathways for cis- and trans-4-bromocyclohexanol.
Experimental Protocols
The following are representative protocols for the reactions of 4-bromocyclohexanol isomers with sodium hydroxide.
Experimental Protocol 1: Reaction of cis-4-Bromocyclohexanol with Sodium Hydroxide (Substitution)
This protocol is adapted from the procedure for the analogous reaction with cis-4-chlorocyclohexanol.
Materials:
-
cis-4-Bromocyclohexanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-4-bromocyclohexanol in ethanol.
-
Add a stoichiometric excess of sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux with stirring for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize any excess base with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
The crude trans-1,4-cyclohexanediol can be purified by recrystallization.
Experimental Protocol 2: Reaction of trans-4-Bromocyclohexanol with Sodium Hydroxide (Elimination and Intramolecular Substitution)
Materials:
-
trans-4-Bromocyclohexanol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
Follow steps 1-3 as described in Experimental Protocol 1, using trans-4-bromocyclohexanol as the starting material.
-
After reflux, cool the reaction mixture and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to avoid loss of the volatile 3-cyclohexen-1-ol.
-
The product mixture of 3-cyclohexen-1-ol and the bicyclic ether can be analyzed and separated by gas chromatography-mass spectrometry (GC-MS) or fractional distillation.
References
- 1. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]
- 2. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]
- 3. Answered: When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol, it gives mainly the substitution product trans-1,4-cyclohexanediol (1). Under the… | bartleby [bartleby.com]
- 4. Solved 7.41 When cis-4-chlorocyclohexanol is treated with | Chegg.com [chegg.com]
- 5. When trans-4-bromocyclohexanol is treated with base, an intramole... | Study Prep in Pearson+ [pearson.com]
- 6. homework.study.com [homework.study.com]
A Comparative Guide to Experimental and Theoretical NMR Shifts of 4-Bromocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of 4-bromocyclohexanol. Understanding the nuances between experimental data and theoretical models is crucial for accurate structural elucidation and characterization of small molecules in drug discovery and development.
Introduction
4-Bromocyclohexanol serves as a valuable model system for studying the effects of stereochemistry and substituent effects on NMR chemical shifts. The conformation of the cyclohexane (B81311) ring and the orientation of the bromine and hydroxyl groups significantly influence the electronic environment of the individual protons and carbons, leading to distinct spectral patterns. This guide will present available experimental data and outline the methodologies for theoretical predictions, offering a framework for researchers to apply in their own work.
Data Presentation: A Comparative Analysis
Due to the absence of a complete, publicly available, and assigned experimental NMR dataset for both cis- and trans-4-bromocyclohexanol in widely recognized spectral databases, a direct numerical comparison to theoretical values cannot be presented in tabular format at this time.
However, for illustrative purposes, the following tables outline the expected chemical shift ranges for the different proton and carbon environments in 4-bromocyclohexanol based on established principles and data for similar cyclohexanol (B46403) derivatives. When reliable experimental data becomes available, it can be populated into these tables for a direct comparison with theoretical predictions.
Expected ¹H NMR Chemical Shift Ranges for 4-Bromocyclohexanol
| Proton Position | Expected Chemical Shift (ppm) - trans Isomer | Expected Chemical Shift (ppm) - cis Isomer | Notes |
| H-1 (CH-OH) | ~3.6 - 4.1 (axial) | ~4.0 - 4.5 (equatorial) | The chemical shift is highly dependent on the axial/equatorial position. |
| H-4 (CH-Br) | ~3.8 - 4.3 (axial) | ~4.2 - 4.7 (equatorial) | The electronegative bromine atom causes a significant downfield shift. |
| H-2, H-6 (CH₂) | ~1.2 - 2.2 | ~1.2 - 2.2 | Axial and equatorial protons will have distinct, overlapping signals. |
| H-3, H-5 (CH₂) | ~1.2 - 2.2 | ~1.2 - 2.2 | Axial and equatorial protons will have distinct, overlapping signals. |
| OH | Variable | Variable | Dependent on concentration, solvent, and temperature. |
Expected ¹³C NMR Chemical Shift Ranges for 4-Bromocyclohexanol
| Carbon Position | Expected Chemical Shift (ppm) - trans Isomer | Expected Chemical Shift (ppm) - cis Isomer | Notes |
| C-1 (CH-OH) | ~68 - 72 | ~65 - 69 | The orientation of the hydroxyl group influences the chemical shift. |
| C-4 (CH-Br) | ~50 - 55 | ~48 - 53 | The carbon directly attached to bromine is significantly deshielded. |
| C-2, C-6 | ~30 - 35 | ~28 - 33 | |
| C-3, C-5 | ~25 - 30 | ~23 - 28 |
Experimental and Theoretical Methodologies
A robust comparison between experimental and theoretical data relies on well-defined protocols for both data acquisition and computational modeling.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 4-bromocyclohexanol is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 4-bromocyclohexanol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the molecule using standard 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC).
-
Theoretical Protocol for NMR Shift Prediction
Computational chemistry provides a powerful tool for predicting NMR chemical shifts. A common workflow using Density Functional Theory (DFT) is described below:
-
Conformational Search:
-
For flexible molecules like cyclohexanes, it is crucial to identify the lowest energy conformers.
-
Perform a conformational search using molecular mechanics (e.g., MMFF94) or semi-empirical methods.
-
-
Geometry Optimization:
-
Optimize the geometry of the identified low-energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
The choice of functional and basis set can impact the accuracy of the results.
-
-
NMR Shielding Calculation:
-
For each optimized conformer, calculate the NMR shielding tensors using a higher level of theory, often with a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)).
-
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for these calculations.
-
-
Solvent Effects:
-
Incorporate the effect of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to better mimic the experimental conditions.
-
-
Boltzmann Averaging:
-
Calculate the relative energies of the conformers to determine their populations at a given temperature.
-
Compute the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts for each conformer.
-
-
Referencing:
-
The calculated shielding constants (σ) are converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory: δ = σ(TMS) - σ(sample).
-
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR data.
Caption: Workflow for comparing experimental and theoretical NMR shifts.
Conclusion
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Bromocyclohexanol
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of 4-Bromocyclohexanol. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe and compliant laboratory practices.
4-Bromocyclohexanol is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation[1]. It is also listed as a hazardous air pollutant[1]. Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with 4-Bromocyclohexanol. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles compliant with ANSI Z87.1 standards are required[2][3]. A face shield should be worn over goggles when there is a risk of splashing[2][3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended[3][5]. Inspect gloves for any tears or punctures before use and replace them immediately if they become contaminated[5]. |
| Body Protection | Laboratory Coat | A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against splashes[2][5][6]. Long pants and closed-toe shoes are also required[2]. |
| Respiratory Protection | Respirator (if necessary) | All work should be performed in a well-ventilated area, preferably inside a certified chemical fume hood[5][7]. If ventilation is inadequate, a NIOSH-approved respirator is necessary[4][8]. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Before handling, ensure that a safety data sheet (SDS) for 4-Bromocyclohexanol is accessible.
-
Verify that a chemical fume hood is operational.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
-
Put on all required PPE as detailed in the table above.
2. Handling:
-
Conduct all weighing, transferring, and other manipulations of 4-Bromocyclohexanol within the chemical fume hood to prevent inhalation of vapors or dust[5].
-
Avoid direct contact with skin, eyes, and clothing[7].
-
Keep containers of 4-Bromocyclohexanol tightly closed when not in use and store in a cool, dry, and well-ventilated area[9].
-
Do not eat, drink, or smoke in the laboratory area where 4-Bromocyclohexanol is handled[10].
3. In Case of Exposure or Spill:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Small Spill: For a small spill, absorb the material with an inert substance like sand or vermiculite. Collect the absorbed material into a sealed and labeled container for hazardous waste disposal[5].
Disposal Plan
Proper disposal of 4-Bromocyclohexanol and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused 4-Bromocyclohexanol and solutions containing it must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds[5]. Never dispose of this chemical down the drain[7][8].
-
Contaminated Materials: All disposable items that have come into contact with 4-Bromocyclohexanol, such as gloves, paper towels, and pipette tips, must be placed in a sealed and labeled container for solid hazardous waste.
-
Glassware: Contaminated glassware should be rinsed three times with a suitable organic solvent (e.g., acetone). The resulting solvent rinse should be collected and disposed of as halogenated organic liquid waste[5]. After this initial decontamination, the glassware can be washed normally.
-
Final Disposal: All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations[10]. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber[8].
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of 4-Bromocyclohexanol.
References
- 1. 4-Bromocyclohexan-1-ol | C6H11BrO | CID 36120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. aksci.com [aksci.com]
- 8. gustavus.edu [gustavus.edu]
- 9. 4-bromocyclohexan-1-ol | 89599-47-3 [chemicalbook.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
